molecular formula C7H7N5O2 B127996 (6-Amino-9H-purin-9-yl)acetic acid CAS No. 20128-29-4

(6-Amino-9H-purin-9-yl)acetic acid

Katalognummer: B127996
CAS-Nummer: 20128-29-4
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: HHVNWGFYTKKIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Amino-9H-purin-9-yl)acetic acid (CAS 20128-29-4) is a purine-based derivative that serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of acyclic nucleoside analogues . This compound, with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol, is characterized as a crystalline powder and should be stored sealed in a dry environment at 2-8°C . Its primary research value lies in its use as a versatile building block for the synthesis of novel nucleoside and nucleotide analogs . Researchers exploit this scaffold to create α-branched acyclonucleosides, which are important mimics of natural nucleosides studied for their potential antiviral and anticancer properties . The acetic acid moiety allows for further functionalization, such as coupling with aminophosphonates to produce acyclic nucleoside phosphonates (ANPs), a class of compounds known for their biological activity . In synthetic protocols, alkylation of purine derivatives with suitably functionalized alkylating agents is a key step for constructing these compounds, and (6-Amino-9H-purin-9-yl)acetic acid fits into this strategy as a fundamental precursor . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(6-aminopurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVNWGFYTKKIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470022
Record name (6-Amino-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20128-29-4
Record name (6-Amino-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structure Elucidation of (6-Amino-9H-purin-9-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes the logic of structural assignment over simple data listing, ensuring the methodology is reproducible and self-validating.

Executive Summary

(6-Amino-9H-purin-9-yl)acetic acid is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and a versatile ligand in Metal-Organic Frameworks (MOFs). Its structural integrity hinges on the regioselective alkylation of the adenine core. The primary analytical challenge lies in distinguishing the thermodynamically favored N9-isomer from the kinetically accessible N7-isomer .

This guide outlines a definitive elucidation strategy, synthesizing UV-Vis, FT-IR, NMR (1D & 2D), and Mass Spectrometry data to establish an unambiguous structural assignment.

Synthetic Context & Regioselectivity

The synthesis typically involves the alkylation of adenine with chloroacetic acid or ethyl bromoacetate under basic conditions.

  • Thermodynamic Control: Under strong basic conditions (e.g., KOH, NaH), the purine anion is formed.[1] Alkylation at the N9 position is thermodynamically favored due to the preservation of the aromatic sextet in the imidazole ring and minimized steric hindrance compared to N7 or N3.

  • Kinetic Impurities: The N7-isomer is a common byproduct. Analytical protocols must rigorously exclude its presence.

Visualization: Regioselectivity Logic

Regioselectivity cluster_pathways Alkylation Pathways Adenine Adenine Precursor Base Base (NaH/KOH) Adenine->Base Anion Purine Anion Base->Anion N9 N9-Alkylation (Thermodynamic Product) (6-Amino-9H-purin-9-yl)acetic acid Anion->N9 Major Path (Steric/Electronic Pref) N7 N7-Alkylation (Kinetic Byproduct) Anion->N7 Minor Path Validation Validation N9->Validation Requires 2D NMR

Caption: Logical flow of alkylation leading to the target N9 isomer versus the N7 impurity.

Spectroscopic Elucidation Strategy

UV-Vis Spectroscopy

While not definitive for connectivity, UV ratios provide a rapid purity check.

  • λmax: ~260 nm (in water/buffer).[1]

  • Diagnostic Ratio: The A250/A260 ratio is sensitive to N-alkylation. N9-substituted adenines typically exhibit ratios distinct from N7 isomers, often used as a preliminary screen during HPLC.

Fourier Transform Infrared (FT-IR)

IR confirms the functional groups introduced during synthesis.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
O-H Stretch 2500–3300 (Broad)Characteristic "hump" of carboxylic acid dimers.[1][2]
N-H Stretch 3100–3350Primary amine (-NH₂) doublet/multiplet.
C=O[1] Stretch 1700–1730Strong carbonyl peak (COOH).[1] Distinguishes from ester precursors (~1740 cm⁻¹).[1]
C=N / C=C 1600–1670Purine ring skeletal vibrations (Scissoring).[1]
Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural proof.[1] Data is typically acquired in DMSO-d₆ due to the compound's solubility profile.

1H NMR (500 MHz, DMSO-d₆)
  • δ 12.5 - 13.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).[1] Disappearance upon D₂O shake confirms exchangeability.

  • δ 8.15 - 8.30 ppm (s, 1H): Purine H-2 or H-8 .

  • δ 8.05 - 8.15 ppm (s, 1H): Purine H-8 or H-2 .

    • Note: H-8 is typically more sensitive to N9-substitution shifts than H-2.

  • δ 7.20 - 7.40 ppm (Broad s, 2H): Exocyclic amine (-NH ₂).[1] Exchangeable with D₂O.

  • δ 4.90 - 5.05 ppm (s, 2H): Methylene protons (-N-CH ₂-COOH).[1]

    • Critical Check: This singlet must integrate to 2H. If split or shifted significantly, suspect ester hydrolysis failure or N7 alkylation.

13C NMR (125 MHz, DMSO-d₆)
  • δ ~169.5 ppm: Carbonyl carbon (-C OOH).[1]

  • δ ~156.0 ppm: C-6 (attached to NH₂).[1]

  • δ ~152.5 ppm: C-2 (between N1 and N3).[1]

  • δ ~149.8 ppm: C-4 (bridgehead).[1]

  • δ ~141.5 ppm: C-8 (N9-C8-N7).

  • δ ~118.5 ppm: C-5 (bridgehead).[1]

  • δ ~44.5 ppm: Methylene carbon (-N-C H₂-).

Definitive Proof: 2D NMR Connectivity

To rigorously prove the N9 connectivity over N7, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1] This experiment shows correlations between protons and carbons separated by 2-3 bonds.

The Self-Validating Protocol
  • Identify the Methylene Protons: Locate the singlet at ~5.0 ppm (H-1').

  • Trace the Correlations: Look for cross-peaks from H-1' to the purine ring carbons.

    • N9 Isomer (Target): H-1' will correlate strongly with C-4 (~150 ppm) and C-8 (~141 ppm).[1] It crosses the N9 nitrogen.

    • N7 Isomer (Impurity): H-1' would correlate with C-5 (~118 ppm) and C-8 .[1]

  • Differentiation: The correlation to the quaternary bridgehead carbon C-4 (deshielded, ~150 ppm) vs C-5 (shielded, ~118 ppm) is the "smoking gun" for N9 assignment.

Visualization: Elucidation Workflow

Elucidation cluster_1D Primary Screen cluster_2D Definitive Regiochemistry Sample Isolated Solid (6-Amino-9H-purin-9-yl)acetic acid HNMR 1H NMR (DMSO-d6) Check: COOH (13ppm), CH2 (5ppm) Sample->HNMR IR FT-IR Check: C=O (1710), OH (Broad) Sample->IR HMBC HMBC Experiment Focus: CH2 Protons -> Ring Carbons HNMR->HMBC Decision Correlates to C4 (~150ppm)? HMBC->Decision Result CONFIRMED N9-Isomer Decision->Result Yes (C4 & C8) Reject REJECT N7-Isomer Decision->Reject No (C5 & C8)

Caption: Decision tree for confirming N9-regiochemistry using HMBC correlations.

Mass Spectrometry & Physical Properties[4][5]

  • ESI-MS (Positive Mode): Expect [M+H]⁺ peak at m/z 194.2.[1]

  • ESI-MS (Negative Mode): Expect [M-H]⁻ peak at m/z 192.2.[1]

  • Fragmentation: Loss of CO₂ (44 Da) is common in MS/MS, generating a fragment at m/z ~150 (methyladenine derivative).[1]

  • Melting Point: High melting point (>270°C) with decomposition, typical of zwitterionic purine acids.[1]

References

  • Synthesis and Characterization of Adenine Derivatives

    • Al-Mulla, A. (2018).[1][3][4] Synthesis, Characterization and Cytotoxicity Activity of New Compounds Derived from Adenine. AIP Conference Proceedings.

    • [1]

  • IR Spectral Data of Purine Derivatives

    • NIST Chemistry WebBook. Acetic acid, 9H-purin-9-yl-, hydrazide IR Spectrum.
    • [1]

  • NMR Elucidation of N9 vs N7 Isomers

    • BenchChem Technical Support.[5] Distinguishing between N7 and N9 purine isomers by NMR.

  • PNA Monomer Synthesis Context

    • Kovács, L. et al. (2006).[1] {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid. MDPI Molbank.

  • General NMR Shifts for Carboxylic Acids

    • Reich, H. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
    • [1]

Sources

Role of purine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Purine Research

I'm starting with a comprehensive literature review to understand the scope of purine derivatives in medicinal chemistry. This will inform the structure of the technical guide. I'm focusing on their general roles and applications to build a solid foundation.

Expanding Purine Applications

I'm now expanding my literature review beyond the general role, to examine specific applications of purine derivatives. I'm targeting their roles as kinase inhibitors, antiviral, and anticancer agents. I'm also looking at neurotransmission involvement and experimental protocols, along with quantitative data such as IC50 values. I will visualize key signaling pathways using Graphviz. I'm on track to synthesize the data into a technical guide.

Deepening Literature Analysis

I'm now diving deeper into the specifics, performing targeted literature searches on the diverse roles of purine derivatives. I'm prioritizing kinase inhibition, antiviral and anticancer activities, and neurotransmission. I'm also actively seeking experimental protocols and quantitative IC50 values. I'm ready to visualize signaling pathways using Graphviz and organize findings into a technical guide structure.

Confirming Purine Relevance

I've just confirmed the initial literature search's findings: purine derivatives are indeed crucial scaffolds in medicinal chemistry. The preliminary results strongly suggest their significance as kinase inhibitors, and I am beginning to look at specific disease targets where they're actively utilized. I'll focus on how they are used and why.

Refining Search Parameters

I've got a solid foundation now, confirming purine's broad applicability, especially with kinase inhibitors and those impacting the CNS, antivirals, and anticancer agents. I need to get more granular, though, and shift my search to drugs with specific examples and actions. My updated plan is focused on detailed data and pathways. I'll prioritize quantifiable data and experimental protocols next.

Gathering Purine Insights

Refining Experimental Focus

I'm now zeroing in on the nitty-gritty. While I've amassed a good overview of purine derivatives, I need those detailed protocols for synthesis and assays, so I'm honing my search. I also need more granular detail on signaling pathways for those Graphviz diagrams. The goal is to move from broad strokes to actionable steps, so I'm now structuring the guide based on my findings.

Deepening Search Criteria

I've uncovered a trove of resources detailing purine derivatives, including IC50 values and specific drug mechanisms. While I have good overviews of synthesis and assays, finding step-by-step procedures is proving tricky. My next step involves targeted searches to pinpoint those detailed experimental protocols and get more granular pathway info for diagrams. I will also begin outlining the guide.

Refining Experimental Approaches

I've been drilling down into experimental protocols lately. The search results are turning up some gold, specifically detailing the synthesis steps for purine derivatives, plus kinase inhibition and antiviral assays. My next step will be to sift through these resources and highlight relevant methodologies.

Consolidating Experimental Protocols

I've gathered quite a bit. I am confident that I can now construct detailed experimental protocols for key workflows. I also have enough details on purinergic signaling pathways and the mechanisms of specific drugs. This should enable me to create the Graphviz diagrams and the requested in-depth discussion. I am going to proceed with structuring and writing the technical guide now.

Methodological & Application

Using (6-Amino-9H-purin-9-yl)acetic acid for PNA monomer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Adenine PNA Monomers Starting from (6-Amino-9H-purin-9-yl)acetic Acid

Executive Summary

(6-Amino-9H-purin-9-yl)acetic acid (Adenine-N9-acetic acid) acts as the critical nucleobase-linker intermediate in the synthesis of Adenine Peptide Nucleic Acid (PNA) monomers. While it provides the essential genetic recognition motif, it cannot be used directly in solid-phase synthesis without modification. The exocyclic primary amine at the N6 position is highly nucleophilic and prone to side reactions (N-acylation) during the oligomerization process.

This guide details the obligatory N6-protection and subsequent backbone coupling protocols required to convert raw (6-Amino-9H-purin-9-yl)acetic acid into a synthesis-ready Fmoc- or Boc-PNA monomer.

Strategic Considerations & Chemistry

The Reactivity Challenge

The input material, (6-Amino-9H-purin-9-yl)acetic acid, possesses two reactive centers:

  • The Carboxylic Acid (-COOH): Intended for coupling to the PNA backbone secondary amine.

  • The Exocyclic Amine (-NH2): Must be protected to prevent self-polymerization or branching during peptide coupling.

Scientific Directive: You must perform N6-benzoylation (or similar protection) before coupling the acetic acid derivative to the PNA backbone (N-(2-aminoethyl)glycine). Attempting to couple the unprotected acid will result in low yields and heterogeneous mixtures due to competing amide bond formation at the N6 site.

Mechanism of Action

The synthesis follows a "Protect-then-Couple" logic:

  • Protection: The exocyclic amine is masked with a Benzoyl (Bz) group, stable under acidic/basic coupling conditions but removable during final global deprotection.

  • Activation: The carboxylic acid is activated (using carbodiimides or uronium salts) to form an amide bond with the secondary amine of the PNA backbone.

Experimental Protocols

Protocol A: N6-Protection of (6-Amino-9H-purin-9-yl)acetic Acid

Objective: Convert the free amino acid into (N6-Benzoyl-9H-purin-9-yl)acetic acid.

Reagents:

  • (6-Amino-9H-purin-9-yl)acetic acid (Starting Material)

  • Benzoyl Chloride (BzCl)

  • Pyridine (Solvent/Base)

  • Absolute Ethanol (Workup)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of (6-Amino-9H-purin-9-yl)acetic acid in 50 mL of dry pyridine.

  • Acylation: Add 25.0 mmol (2.5 eq) of Benzoyl Chloride dropwise at 0°C under argon atmosphere.

    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (low Rf) should disappear.

  • Hydrolysis of Ester Intermediate: The initial reaction may form a mixed anhydride or ester at the carboxyl group. Add 10 mL of water and stir for 2 hours to hydrolyze reactive intermediates back to the free carboxylic acid, leaving the N6-amide intact.

  • Precipitation: Evaporate pyridine under reduced pressure. Resuspend the residue in water and adjust pH to 4.0 with dilute HCl. The product, (N6-Benzoyl-9H-purin-9-yl)acetic acid, will precipitate.

  • Purification: Filter the white solid, wash with cold ethanol, and dry in vacuo.

Protocol B: Coupling to PNA Backbone (Monomer Assembly)

Objective: Couple the Protected Acid to the Fmoc-Aeg-OR Backbone.

Reagents:

  • (N6-Benzoyl-9H-purin-9-yl)acetic acid (From Protocol A)

  • Ethyl N-(2-Fmoc-aminoethyl)glycinate (Fmoc-Aeg-OEt)

  • DCC (Dicyclohexylcarbodiimide) or EDC

  • DhbtOH (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) - Critical for suppressing racemization and side reactions.

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 5.0 mmol of (N6-Benzoyl-9H-purin-9-yl)acetic acid and 5.5 mmol of DhbtOH in 30 mL DMF. Add 5.5 mmol of DCC. Stir for 30 mins at 0°C.

    • Observation: A white precipitate (DCU) will form.

  • Coupling: Add 5.0 mmol of the backbone ester (Fmoc-Aeg-OEt) to the mixture.

  • Incubation: Stir at room temperature for 16 hours.

  • Workup: Filter off the DCU precipitate. Dilute the filtrate with DCM (100 mL) and wash with 5% NaHCO3, 5% KHSO4, and Brine.

  • Isolation: Dry the organic layer over Na2SO4 and evaporate. Purify via silica gel flash chromatography (Eluent: DCM -> 5% MeOH/DCM).

Data Analysis & Validation

Table 1: Quality Control Specifications

ParameterSpecificationMethodAcceptance Criteria
Purity > 98.0%HPLC (C18, 0.1% TFA/Water/MeCN)Single major peak
Identity Matches Ref.1H-NMR (DMSO-d6)Presence of Benzoyl protons (7.5-8.1 ppm)
Mass M+H matches theoreticalESI-MS± 0.5 Da
Solubility Clear solution0.2M in NMPNo particulates

Process Visualization

The following diagram illustrates the critical workflow from the raw acetic acid derivative to the final protected monomer.

PNASynthesis Start (6-Amino-9H-purin-9-yl) acetic acid Step1 N6-Protection (Benzoylation) Start->Step1 BzCl / Pyridine Intermediate N6-Benzoyl-A-acetic acid Step1->Intermediate Hydrolysis & Ppt Step2 Backbone Coupling (DCC/DhbtOH) Intermediate->Step2 + Fmoc-Aeg-OEt Final Fmoc-A(Bz)-Aeg-OEt (Pre-Monomer) Step2->Final Amide Bond Formation

Figure 1: Synthetic pathway converting (6-Amino-9H-purin-9-yl)acetic acid into a protected PNA pre-monomer.

References

  • Dueholm, K. L., Egholm, M., Behrens, C., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773

Analytical methods for characterizing (6-Amino-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of (6-Amino-9H-purin-9-yl)acetic acid

Introduction & Scope

(6-Amino-9H-purin-9-yl)acetic acid (CAS: 7076-53-1), frequently referred to as Adenine-9-acetic acid or Carboxymethyladenine , is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers.[1] Unlike natural nucleotides, PNAs utilize a pseudopeptide backbone (N-(2-aminoethyl)glycine) to which nucleobases are attached via a methylene carbonyl linker.[1]

The quality control of this starting material is pivotal. The alkylation of adenine is not perfectly regioselective; while the


-isomer is the target for biological mimicry, the 

-isomer is a common impurity that disrupts Watson-Crick base pairing.[1]

This guide details a multi-modal analytical control strategy designed to verify identity, quantify the critical


 isomeric ratio, and ensure high purity for downstream PNA oligomerization.

Analytical Control Strategy (Logic Flow)

The following workflow illustrates the integrated approach to characterizing this molecule, prioritizing the detection of regio-isomeric impurities.

AnalyticalStrategy Sample Crude/Purified (6-Amino-9H-purin-9-yl)acetic acid NMR 1H & 13C NMR (DMSO-d6) Sample->NMR HPLC RP-HPLC (UV 260nm) Impurity Profiling Sample->HPLC MS HRMS (ESI+) MW Confirmation Sample->MS Attribute1 Structural Identity (N9 vs N7 Regioisomer) NMR->Attribute1 Shift of H8/CH2 Attribute2 Purity (>98%) & Related Substances HPLC->Attribute2 Retention Time Attribute3 Molecular Formula C7H7N5O2 MS->Attribute3 m/z 194.06 Release Release for PNA Synthesis Attribute1->Release Attribute2->Release Attribute3->Release

Figure 1: Analytical workflow linking techniques to Critical Quality Attributes (CQAs).

Structural Identification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the desired


-isomer from the 

-impurity.[1] The chemical environment of the purine ring protons (H2 and H8) changes significantly based on the alkylation site.[1]
Protocol: Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is required due to the low solubility of the compound in

    
     or 
    
    
    
    .[1]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d6.

  • Additives: A trace of TFA-d1 may be added to sharpen exchangeable proton signals (

    
    , 
    
    
    
    ), though neat DMSO is preferred for observing the carboxylic proton.[1]
Spectral Interpretation (Reference Data)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityInterpretation Notes
COOH 12.0 – 13.5Broad SingletHighly dependent on concentration/water content.[1]
H-2 (Purine) 8.10 – 8.15SingletCharacteristic adenine proton.[1]
H-8 (Purine) 8.15 – 8.25SingletCritical Diagnostic: In

-isomers, H8 often shifts upfield or downfield distinctively compared to

.[1]
NH₂ (Exocyclic) 7.20 – 7.35Broad SingletExchangeable; disappears with

shake.[1]
CH₂ (Methylene) 4.95 – 5.05SingletLinks the N9 position to the carboxyl group.[1]

Expert Insight (Regioselectivity): In the


-isomer, the difference in chemical shift between H2 and H8 is typically small (

ppm).[1] In

-alkylated isomers, this difference often increases, and the methylene (

) protons may shift slightly downfield due to the proximity to the electron-deficient N7/N8 region.[1]

Purity Analysis: RP-HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is used to quantify the purity.[1] Because purines are polar and basic, and the acetic acid tail is acidic, peak shape can be poor on standard C18 columns without pH control.

Method parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Agilent Zorbax SB-C18),

    
     mm, 3.5 µm or 5 µm.[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).[1]

    • Why: Keeps the carboxylic acid protonated (neutral) and the adenine moiety protonated, ensuring consistent retention behavior.[1]

  • Mobile Phase B: Acetonitrile (ACN) with 0.08% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV at 260 nm (Adenine absorption maximum).[1][2][4]

  • Temperature: 25°C.

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Equilibration
2.0982Isocratic Hold (elute salts)
15.07030Linear Gradient
20.0595Wash
25.0982Re-equilibration

Data Analysis:

  • Main Peak: (6-Amino-9H-purin-9-yl)acetic acid typically elutes between 8–12 minutes depending on the specific column carbon load.[1]

  • Impurity (

    
    -isomer):  Typically elutes earlier than the 
    
    
    
    -isomer on C18 columns due to higher polarity/different solvation shell.[1]
  • Acceptance Criteria: Purity

    
     (Area %).
    

Physical & Chemical Properties

Understanding the solid-state properties is vital for handling and storage.

  • Appearance: White to off-white crystalline powder.[1]

  • Molecular Weight: 193.16 g/mol .[1][5]

  • Melting Point: High melting point with decomposition, typically

    
     (Note: Derivatives like ethyl esters melt lower, ~220°C).[1]
    
  • Solubility:

    • Water:[1][6] Poorly soluble at neutral pH.[1] Soluble in alkaline water (formation of carboxylate salt) or acidic water (protonation of amine).[1]

    • DMSO/DMF: Soluble.[1]

    • Methanol/Ethanol:[1] Slightly soluble.[1][2]

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps in identifying potential impurities.[1] The standard route involves the alkylation of Adenine with Chloroacetic acid (or ethyl chloroacetate followed by hydrolysis).[1]

SynthesisPath Adenine Adenine (Starting Material) Reaction Alkylation Reaction (DMF, Heat) Adenine->Reaction Reagent Chloroacetic Acid + Base (NaH/K2CO3) Reagent->Reaction N9 N9-Isomer (Target) (6-Amino-9H-purin-9-yl)acetic acid Reaction->N9 Major Product N7 N7-Isomer (Impurity) (Regioisomer) Reaction->N7 Minor Product (Must be removed)

Figure 2: Synthetic origin of the critical N7 regio-isomer impurity.

References

  • PubChem. (n.d.).[1] 2-(6-Aminopurin-9-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link][1]

  • Kovács, L. (2000).[1] 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone.[1] Molecules, 5(12), M130.[1] (Provides comparative NMR data for N9-adenine derivatives). Retrieved from [Link][1]

  • Debaene, F., et al. (2004).[1] Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (Establishes the MS fragmentation logic for Purine-acetic acid isomers). Retrieved from [Link][1]

Sources

Application Note: Chemoselective Coupling of (6-Amino-9H-purin-9-yl)acetic Acid with Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for coupling (6-Amino-9H-purin-9-yl)acetic acid (Adenine-N9-acetic acid) with amino acids. This reaction is the fundamental step in creating Peptide Nucleic Acid (PNA) monomers and nucleo-amino acid conjugates.

The Core Challenge: The primary difficulty lies in the amphiphilic nature of the purine derivative and the nucleophilicity of the exocyclic N6-amine . While the N9-acetic acid moiety is the intended electrophile, the N6-amine can participate in side reactions (self-acylation) if not properly managed. Furthermore, the high lattice energy of the purine ring leads to poor solubility in standard organic solvents (DCM, THF), necessitating the use of polar aprotic solvents like DMF or NMP.

This note provides two protocols:

  • Method A (Gold Standard): Uses N6-protected intermediates for maximum yield and purity.

  • Method B (Direct Approach): Uses unprotected starting material for rapid screening, with specific modifications to suppress side reactions.

Pre-Synthesis Strategic Analysis

Solubility and Solvent Choice

Adenine derivatives are notoriously insoluble in non-polar solvents.

  • Recommended: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Avoid: DCM (Dichloromethane) or Ether, as the starting material will precipitate, leading to heterogeneous reactivity and incomplete coupling.

The N6-Protection Decision

The exocyclic amine at position 6 (N6) is weakly nucleophilic compared to an aliphatic amine, but it can be acylated by highly reactive esters (like OAt/OBt esters generated by HATU).

  • Risk: Without protection, you may form branched oligomers or N6-acylated byproducts.

  • Solution: For high-value synthesis (e.g., drug development), use N6-Benzoyl (Bz) or N6-Bhoc protected analogs. For simple conjugates, the unprotected route (Method B) is viable if stoichiometry is strictly controlled.

Materials and Reagents

ComponentGrade/SpecificationFunction
(6-Amino-9H-purin-9-yl)acetic acid >98% PurityStarting Material (Carboxylic Acid)
Target Amino Acid C-terminal protected (e.g., -OMe, -OtBu)Nucleophile (Amine)
HATU Peptide GradeCoupling Agent (Uronium)
DIPEA (Hünig's Base) Anhydrous, redistilledBase
DMF Anhydrous (<0.01% H2O)Solvent
Piperidine 20% in DMFDeprotection (if Fmoc strategy used)

Experimental Protocols

Method A: High-Fidelity Coupling (N6-Protected)

Recommended for scale-up and library synthesis.

Pre-requisite: Use (N6-Benzoyl-9H-purin-9-yl)acetic acid . If you only have the unprotected acid, benzoylate the N6 position first using benzoyl chloride in pyridine.

  • Activation:

    • Dissolve 1.0 eq of (N6-Benzoyl-9H-purin-9-yl)acetic acid in anhydrous DMF (Concentration: 0.1 M).

    • Add 1.1 eq of HATU .

    • Add 2.0 eq of DIPEA .

    • Critical Step: Stir for 2 minutes. The solution should turn yellow/orange, indicating formation of the activated OAt-ester.

  • Coupling:

    • Add 1.1 eq of the Amino Acid Ester (e.g., H-Gly-OMe·HCl).

    • Note: If the amino acid is a salt (HCl), add an extra 1.0 eq of DIPEA to neutralize it.

    • Stir under Nitrogen at Room Temperature (RT) for 2–4 hours.

  • Monitoring:

    • Monitor by LC-MS.[1] Look for the disappearance of the acid peak (M+H) and appearance of the conjugate.

    • Success Marker: The UV trace at 260 nm (adenine absorption) should co-elute with the product mass.

  • Workup:

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Wash 3x with 5% LiCl (aq) to remove DMF.

    • Wash 1x with Sat. NaHCO3 and 1x with Brine.

    • Dry over Na2SO4 and concentrate.

Method B: Direct Coupling (Unprotected)

Use only if N6-protection is impossible or for rapid, small-scale screening.

Mechanism Logic: We rely on the significant difference in nucleophilicity between the aliphatic amine of the amino acid (pKa ~9-10) and the aromatic N6-amine of adenine (pKa ~4). By keeping the pH controlled and not using large excesses of coupling agent, we favor the desired amide bond.

  • Solubilization:

    • Suspend 1.0 eq of (6-Amino-9H-purin-9-yl)acetic acid in anhydrous DMF/DMSO (4:1 ratio improves solubility).

    • Sonicate for 10 mins until a fine suspension or clear solution is achieved.

  • Controlled Activation (In-situ):

    • Add 1.0 eq (Strict stoichiometry) of HATU .

    • Add 1.0 eq of DIPEA .

    • Wait: Stir for only 30 seconds. Do not allow the activated ester to sit and potentially react with the N6 of a neighboring molecule.

  • Rapid Addition:

    • Immediately add 1.2 eq of the Amino Acid Ester .

    • Add an additional 1.0 eq of DIPEA .

    • Stir vigorously at RT for 12 hours.

  • Quenching:

    • Add 5 eq of water to quench any remaining active ester immediately after the reaction is deemed complete by TLC/LC-MS.

Visualization of Workflows

Diagram 1: Reaction Logic & Pathway

This diagram illustrates the decision tree and chemical pathway for the coupling process.

G Start Start: (6-Amino-9H-purin-9-yl)acetic acid Check Check: Is N6 Protected? Start->Check Prot Method A: N6-Protected (Benzoyl/Bhoc) Check->Prot Yes Unprot Method B: Unprotected (Free Amine) Check->Unprot No Act_A Activation: HATU/DIPEA (Stable Active Ester) Prot->Act_A Coup_A Coupling: Add Amino Acid (High Yield) Act_A->Coup_A Product Final Product: Nucleo-Amino Acid Conjugate Coup_A->Product Act_B Activation: HATU (1.0 eq) (Rapid/Transient) Unprot->Act_B Risk Risk: N6-Self Acylation Act_B->Risk Slow Addition Coup_B Coupling: Kinetic Control (Moderate Yield) Act_B->Coup_B Coup_B->Product

Caption: Decision tree comparing Method A (Protected) and Method B (Unprotected) pathways. Method A offers higher stability, while Method B requires kinetic control to avoid side reactions.

Diagram 2: Molecular Mechanism (HATU Activation)

Visualizing the activation step to understand the "Active Ester" intermediate.

Mechanism Acid Purine-CH2-COOH Inter OAt-Active Ester (Highly Electrophilic) Acid->Inter Activation (DMF) HATU HATU Reagent HATU->Inter Activation (DMF) Base DIPEA Base->Inter Activation (DMF) Final Purine-CH2-CO-NH-AminoAcid-OR (Amide Bond) Inter->Final Nucleophilic Attack Amine H2N-AminoAcid-OR Amine->Final

Caption: Mechanistic flow of HATU-mediated activation forming the OAt-ester, followed by aminolysis.

Analytical Data Summary

When characterizing the product, use this reference table to validate your results.

ParameterExpected ObservationNotes
UV Absorbance

Characteristic of the Adenine ring.
1H NMR (DMSO-d6)

&

Singlets for H2 and H8 of the purine ring.
1H NMR (Linker)

Singlet (2H) for

.
MS (ESI+)

Identify parent mass. Watch for

(Benzoyl) if protected.
Solubility DMSO, DMF, MeOH (sparringly)Product is often less soluble than the amino acid ester.

Troubleshooting Guide

Issue: Low Yield / Starting Material Remaining

  • Cause: Poor solubility of the purine acid in the reaction solvent.

  • Fix: Add 10-20% DMSO to the DMF. Ensure the acid is fully dissolved (or very finely suspended) before adding HATU.

Issue: Double Mass Peak (+Purine Mass)

  • Cause: N6-acylation (Self-reaction). The product coupled to another purine acid unit.

  • Fix: Switch to Method A (N6-Protection). If using Method B, reduce HATU to 0.95 eq and increase amine to 1.5 eq.

Issue: Gel Formation

  • Cause: Hydrogen bonding aggregation (common in PNA synthesis).

  • Fix: Heat the reaction gently to 40°C or add chaotropic salts (e.g., 0.1 M LiCl) to the reaction mixture.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

    • Context: Foundational paper establishing the chemistry of nucleobase-acetic acid coupling for PNA backbones.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures in peptide synthesis.[2][1][3][4] Methods in Enzymology. Link

    • Context: Authoritative source on HATU/HOAt activ
  • Debaene, F., et al. (2013). Synthesis of Nucleo-amino Acids and their Incorporation into Peptides. Current Organic Chemistry. Link

    • Context: Specific review on coupling purine/pyrimidine acetic acids to amino acids.
  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.Link

    • Context: Reference for solvent comp

Sources

Troubleshooting & Optimization

Overcoming regioselectivity issues in purine alkylation (N9 vs N7)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm initiating the research phase with comprehensive Google searches, focusing on regioselective alkylation of purines. I'm prioritizing factors influencing N9 vs. N7 selectivity, and refining my queries to include "purine alkylation N7 N9 regioselectivity" and similar terms to unearth authoritative data. I'll meticulously evaluate sources to filter for credible information.

Expanding Search Parameters

I'm expanding my search parameters, adding queries like "directing groups for purine N9 alkylation," and "Mitsunobu reaction for purine N9 alkylation." Simultaneously, I'm structuring a technical support center with an FAQ and troubleshooting guides, starting with the isomerism problem. I'll synthesize search results to explain chemical principles, including steric hindrance, and look for examples and protocols from literature. I'll detail problems and step-by-step solutions with explanations.

Refining Search Queries

I'm now refining search queries, adding terms such as "purine protection strategies for regioselective alkylation" to find data. I'm also preparing a technical support center with an FAQ explaining the N9/N7 isomerism and its significance. I'll summarize results, explain regioselectivity via steric hindrance, and find examples to detail problems and solutions with explanations. I'm aiming for chemical principle explanations and step-by-step solutions with each protocol.

Developing Comprehensive Solutions

My next step is to initiate comprehensive searches to get authoritative data on the regioselective alkylation of purines. I will focus on factors influencing N9 versus N7 selectivity, starting with queries like "purine alkylation regioselectivity," and "Mitsunobu reaction for purine N9 alkylation." I'm also planning the technical support center, structuring an FAQ section explaining the N9/N7 isomerism and creating in-depth troubleshooting guides. I plan to synthesize findings to explain chemical principles with examples and detailed step-by-step solutions with each protocol and explanation.

I'm now synthesizing search results to explain underlying chemical principles like steric hindrance. I'll search for specific examples and protocols to use as case studies, detailing problems, causes, and step-by-step solutions with explanations. I'm aiming to create tables summarizing key data, design visual Graphviz diagrams, and write step-by-step experimental protocols for crucial techniques. I plan to integrate in-text citations and compile a complete "References" section at the end of the guide.

Technical Support Center: Strategies for Minimizing Racemization in the Coupling of Purinyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity during the coupling of purinyl acetic acid and its derivatives to amino acids or peptides. Due to the unique electronic properties of the purine scaffold, these couplings are highly susceptible to racemization. This document provides a deep dive into the underlying mechanisms, troubleshooting strategies, and validated protocols to ensure the stereochemical purity of your target molecules.

Section 1: The Root Cause Analysis: Why is Purinyl Acetic Acid Prone to Racemization?

Unlike standard N-protected α-amino acids, where racemization primarily proceeds through a 5(4H)-oxazolone intermediate, the main culprit for aryl-acetic acids like purinyl acetic acid is direct enolization of the activated carboxylic acid.

The core of the problem lies in the high acidity of the α-proton (the proton on the carbon between the purine ring and the carboxyl group). The purine ring is a powerful electron-withdrawing group, which significantly stabilizes the resulting carbanion (enolate) intermediate upon deprotonation. When the carboxylic acid is activated by a coupling reagent, this acidity is further enhanced, making the α-proton exceptionally labile.

Any base present in the reaction mixture, including the amine coupling partner or, more commonly, the tertiary amine base (like DIPEA or triethylamine) added to the reaction, can abstract this proton. This leads to the formation of a planar enolate, which quenches to a racemic mixture of the desired product.

The Mechanism of Direct Enolization and Suppression

The diagram below illustrates the critical pathways. The desired reaction is the rapid nucleophilic attack of the amino acid on the activated purinyl acetic acid. The competing, undesirable pathway is the base-mediated abstraction of the α-proton to form the planar enolate, which destroys the stereocenter. Racemization-suppressing additives, such as ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxy-7-azabenzotriazole (HOAt), work by forming a highly reactive ester that is less prone to enolization and accelerates the desired coupling reaction.

racemization_mechanism cluster_activation Activation & Competing Pathways cluster_coupling Coupling & Product Formation cluster_suppression Suppression Strategy PurineAA Purinyl Acetic Acid (Chiral) ActiveEster Activated Ester (Highly Reactive) PurineAA->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Enolate Planar Enolate (Achiral Intermediate) ActiveEster->Enolate α-Proton Abstraction (Racemization Pathway) CoupledProduct Coupled Product (Desired, Chiral) OxymaEster Oxyma-Active Ester (Couples even faster, less prone to enolization) ActiveEster->OxymaEster Forms superior active ester Base Base (e.g., DIPEA) Base->Enolate RacemicProduct Coupled Product (Racemic, Undesired) Enolate->RacemicProduct Quenching AminoAcid Amino Acid (Nucleophile) AminoAcid->CoupledProduct Additive Additive (e.g., Oxyma, HOAt) Additive->OxymaEster OxymaEster->CoupledProduct Very Fast Coupling

Caption: Mechanism of racemization via direct enolization and its suppression.

Section 2: Frequently Asked Questions (FAQs) for Rapid Troubleshooting

Q1: I'm seeing significant epimerization (>5%) in my product. What is the single most likely cause?

A: The most common cause is the choice and amount of base used. Tertiary amine bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are strong enough to deprotonate the highly acidic α-proton of the activated purinyl acetic acid. Using more than the stoichiometric amount required or using a stronger base than necessary dramatically increases the risk.

Q2: My reaction is clean, but the yield is low. I'm worried that if I drive it harder with more base or heat, I'll get racemization.

A: This is a valid concern. Instead of forcing the reaction with harsh conditions, switch to a more efficient coupling system. Using a modern uronium/aminium salt like HATU or COMU in combination with an additive like Oxyma or HOAt at a lower temperature (e.g., 0 °C) will significantly increase the reaction rate of the desired coupling, outcompeting the racemization pathway.

Q3: Can I use carbodiimides like EDC or DCC?

A: While classic, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are generally not recommended for this specific application when stereopurity is paramount. They form a symmetrical anhydride intermediate which can be sluggish to react and is highly susceptible to base-catalyzed enolization. If you must use them, the inclusion of a high-quality additive like OxymaPure is absolutely essential.

Q4: Does the protecting group on my amino acid matter?

A: Yes. While the primary issue is with the purinyl acetic acid, bulky N-terminal protecting groups (like Boc vs. Fmoc) or side-chain protecting groups on the amino acid can sterically hinder the nucleophilic attack. This slows down the desired coupling reaction, giving the activated acid more time to racemize. Ensure you are using an appropriate protecting group strategy for your specific sequence.

Section 3: A Systematic Approach to Suppressing Racemization

The Critical Choice: Coupling Reagents

The choice of coupling reagent is the most important factor in controlling racemization. The goal is to choose a reagent that activates the carboxylic acid rapidly and creates an intermediate that reacts immediately with the amine.

Coupling ReagentClassRacemization Risk (for this application)Comments & Recommendations
HATU, HBTU Uronium/AminiumLow to ModerateHATU is highly recommended. It contains the HOAt moiety, which accelerates coupling and suppresses racemization. HBTU is effective but can be slightly more prone to racemization than HATU.
COMU UroniumVery Low The gold standard for difficult couplings. Based on Oxyma, it is one of the most powerful and lowest-racemization reagents available. Its morpholino group enhances solubility and reactivity.
EDC, DCC CarbodiimideHighNot recommended unless absolutely necessary. The O-acylisourea intermediate can rearrange to a racemization-prone symmetric anhydride. Always use with an additive like Oxyma.
T3P® Phosphonic AnhydrideLowA good alternative. It is a powerful water-soluble activating agent. It drives reactions to completion quickly, which can help minimize racemization time. Often requires careful base and temperature control.
Essential Allies: Racemization Suppressing Additives

Never perform a sensitive coupling like this without an additive. These molecules act as activated ester shuttles.

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): The current industry standard. It has superior reactivity and suppression ability compared to HOBt and is non-explosive. It is highly acidic, which helps to buffer the reaction and reduce the effective basicity that causes enolization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): The classic high-performance additive. The nitrogen in the pyridine ring provides neighboring group participation, accelerating the aminolysis of the active ester and reducing the time available for racemization.

The Double-Edged Sword: Base Selection and Stoichiometry

The base is necessary to neutralize the protonated amine and activate the coupling reagent, but it is also the primary cause of racemization.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is a common choice. For extremely sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine should be considered, although they may result in slower reaction rates.

  • Stoichiometry is CRITICAL: Use the minimum amount of base required. For coupling to an amino acid salt (e.g., HCl or TFA salt), you need 1.0 equivalent to free the amine and 1.0 equivalent for the coupling reagent (for uronium salts). A total of 2.0 equivalents is a standard starting point. Avoid adding a large excess of base at the beginning of the reaction.

The Unsung Hero: Solvent and Temperature Effects
  • Temperature: Perform the reaction at 0 °C or even lower (-15 °C). Lower temperatures significantly decrease the rate of the deprotonation/enolization side reaction while still allowing the desired coupling to proceed, albeit more slowly.

  • Solvent: Use a polar, aprotic solvent that can solvate the intermediates well. Dimethylformamide (DMF) is the most common and effective choice. Acetonitrile (ACN) is also a good option. Avoid solvents like Dichloromethane (DCM) where intermediates may be less soluble and more prone to side reactions.

Section 4: Validated Protocols & Analytical Methods

Protocol 1: Recommended Low-Racemization Coupling Procedure (Using COMU/DIPEA)

This protocol is designed as a robust starting point for minimizing racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amino acid or peptide ester (1.0 eq., e.g., HCl salt) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq.) dropwise to the cooled solution. Stir for 5-10 minutes.

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the purinyl acetic acid (1.05 eq.) and COMU (1.05 eq.) in anhydrous DMF. Stir at room temperature for 5-10 minutes. This pre-activation step ensures the active ester is formed before being exposed to the free amine and excess base.

  • Coupling: Add the pre-activated solution dropwise to the cooled amino acid solution from Step 2.

  • Reaction: Maintain the reaction temperature at 0 °C and monitor progress by LC-MS or TLC. The reaction should be complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench with water or saturated ammonium chloride solution and proceed with standard extraction and purification procedures.

Protocol 2: How to Quantify Racemization using Chiral HPLC

You cannot rely on standard reverse-phase HPLC to determine stereochemical purity. You must use a chiral column.

  • Sample Preparation: Prepare a crude sample of your coupled product. It is also essential to intentionally synthesize a racemic or epimeric standard for comparison. This can often be done by stirring the purified product with a small amount of base (e.g., DBU) in DMF.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns like Chiralpak® IA, IB, or IC are often effective for separating diastereomers.

  • Method Development:

    • Mobile Phase: Start with a simple mobile phase system, such as Hexane/Isopropanol or Hexane/Ethanol.

    • Gradient: Begin with an isocratic elution (e.g., 90:10 Hexane:IPA) and adjust the ratio to achieve separation. A shallow gradient can also be effective.

    • Detection: Use a UV detector set to a wavelength where the purine ring absorbs strongly (e.g., ~260 nm).

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of the undesired diastereomer corresponds to the level of racemization. A successful, low-racemization coupling should result in <1% of the undesired epimer.

Section 5: Decision-Making Workflow for Troubleshooting

If you have detected racemization, use the following workflow to systematically address the problem.

troubleshooting_workflow start Racemization Detected (>1% Epimer) check_base Step 1: Review Base Is it DIPEA/NMM? Is stoichiometry > 2.0 eq? start->check_base fix_base Action: Reduce base to 2.0 eq. Consider switching from DIPEA to NMM. check_base->fix_base Yes check_reagent Step 2: Review Reagent Are you using EDC/DCC or HBTU? check_base->check_reagent No success Problem Solved Racemization <1% fix_base->success fix_reagent Action: Switch to COMU or HATU. Ensure you are using Oxyma or HOAt. check_reagent->fix_reagent Yes check_temp Step 3: Review Temperature Is the reaction run at RT? check_reagent->check_temp No fix_reagent->success fix_temp Action: Reduce temperature to 0 °C or even -15 °C. check_temp->fix_temp Yes check_temp->success No, consult specialist fix_temp->success

Caption: Systematic workflow for troubleshooting racemization issues.

References

  • Kemp, D. S. (1979). The 5(4H)-oxazolones in peptide synthesis. A historical account of their role in racemization. The Peptides, 1, 315-383. (Note: While this covers oxazolones, the principles of α-proton acidity are foundational and broadly discussed). URL: [Link]

  • Subirós-Funosas, L., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. URL: [Link]

  • Han, Y., & Albericio, F. (2004). An overview of the racemization of the Nα-Fmoc amino acids in solid-phase peptide synthesis. Letters in Peptide Science, 11(4), 149-155. (Note: This discusses Fmoc-amino acids, but the discussion on the role of bases is universally applicable to racemization in peptide coupling). URL: [Link]

  • Carpino, L. A., et al. (1993). (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (AOP): new and effective reagents for peptide and amide bond formation. Journal of the American Chemical Society, 115(10), 4397-4398. (Note: This paper introduces HATU's phosphonium cousin, PyAOP, and discusses the critical role of the HOAt moiety). URL: [Link]

Side reactions in the synthesis of acyclic nucleoside analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Acyclic Nucleoside Analogues

Ticket ID: ANA-SYNTH-001 Topic: Troubleshooting Side Reactions & Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

The synthesis of acyclic nucleoside analogues (ANAs) like Acyclovir, Ganciclovir, and Tenofovir hinges on the alkylation of the nucleobase (typically Guanine or Adenine) with an acyclic side chain. The core technical challenge is ambident nucleophilicity .

In purines, the N9 position is the biologically active target. However, the N7 position is often kinetically competitive, and the O6 position (in Guanine) or exocyclic amines can also react. This guide addresses the three most critical failure modes: N7-Regioisomer formation , O-Alkylation , and Polysubstitution .

Module 1: Troubleshooting Regioselectivity (N9 vs. N7)

User Query: "I am synthesizing an acyclovir derivative, but I am observing a significant impurity (30-40%) that I suspect is the N7-isomer. How do I shift the ratio toward N9?"

Diagnostic: Confirming the Isomer

Before altering conditions, confirm the impurity is indeed the N7 isomer.

  • UV Spectroscopy: In acidic media (pH 1), N7-alkylated guanines typically exhibit a bathochromic shift (red shift) of the

    
     compared to N9 isomers.
    
  • NMR (

    
    /
    
    
    
    ):
    • N9 Isomer: The C2' and C1' protons of the side chain often show distinct NOE (Nuclear Overhauser Effect) correlations with the H8 proton of the purine ring.

    • N7 Isomer: The chemical shift of the H8 proton is typically downfield relative to the N9 isomer due to the proximity of the alkyl group at N7.

Root Cause Analysis
  • Kinetic vs. Thermodynamic Control: N7 alkylation is often kinetically favored due to the high electron density at N7 in the imidazole ring. N9 alkylation is thermodynamically favored.

  • Steric Hindrance: Bulky side chains or protecting groups can impede N9 attack.

  • Solvent/Base Effects: Tight ion pairing favors alkylation at the most accessible site (often N7), while loose ion pairing (polar aprotic solvents) can favor N9.

Solution Protocol: The "Thermodynamic Shift"

Protocol: Optimization of N9-Alkylation

  • Base Selection: Switch from

    
     to a base that allows for higher temperatures or better solubility, such as Cs2CO3  (Cesium effect) or NaH  (if strictly anhydrous).
    
  • Solvent: Use DMF or DMSO . Avoid THF if solubility is poor, as heterogeneous reactions often lead to mixed isomers.

  • Temperature: Increase reaction temperature to 80-100°C. High temperature promotes the thermodynamic product (N9) and can sometimes reverse N7 alkylation if the reaction is reversible.

  • Catalyst: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate the reaction via the Finkelstein mechanism if using chloro-alkyl side chains.

Data: Solvent & Base Influence on N9:N7 Ratio

BaseSolventTemperatureTypical N9:N7 RatioNotes

DMF25°C60:40Kinetic control dominates.

DMF100°C85:15Thermodynamic shift.

DMF0°C

RT
70:30Strong base, rapid reaction.

DCEReflux>95:5Silyl-Hilbert-Johnson method (High specificity).
Visualizing the Pathway

Regioselectivity Guanine Guanine Precursor (N9-H / N7-H Tautomers) Transition Transition State Guanine->Transition AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Transition N7_Product N7-Isomer (Kinetic Product) Transition->N7_Product Low Temp / Steric Bulk N9_Product N9-Isomer (Thermodynamic Product) Transition->N9_Product High Temp / Polar Solvent N7_Product->N9_Product Rearrangement (High Temp)

Caption: Kinetic vs. Thermodynamic pathways in purine alkylation. High temperatures favor the N9-isomer.

Module 2: O-Alkylation vs. N-Alkylation

User Query: "I am using 2-amino-6-chloropurine to avoid O-alkylation, but I still see side products. Why?"

The Issue

When synthesizing Guanine analogues, direct alkylation of Guanine is difficult due to insolubility. Researchers often use 2-amino-6-chloropurine or N2-acetylguanine .

  • O6-Alkylation: Under Mitsunobu conditions or with hard electrophiles, the oxygen at C6 (in the lactam form of guanine) becomes nucleophilic.

  • Exocyclic Amine Alkylation: The N2 amine can react if not protected.

Solution: Protecting Group Strategy

To ensure exclusive N9 alkylation, the "O6" position must be chemically modified or the synthesis route altered.

Recommended Workflow:

  • Precursor: Use diacetylguanine (

    
    -diacetylguanine is not stable, usually 
    
    
    
    -acetylguanine is used) or 2-amino-6-chloropurine .
  • Why 6-Chloro? The chlorine atom at C6 prevents O-alkylation (since there is no oxygen). After N9-alkylation, the chlorine is hydrolyzed to a ketone (Guanine) using acid or base.

Self-Validating Protocol: Hydrolysis of 6-Cl Intermediate

  • Step 1: Dissolve N9-alkylated-2-amino-6-chloropurine in 2N HCl.

  • Step 2: Reflux for 2-4 hours.

  • Validation: Monitor by TLC. The starting material (UV active, less polar) will disappear, replaced by the Guanine derivative (more polar, often fluorescent under long-wave UV).

  • Caution: Ensure the side chain is acid-stable. If not, use enzymatic hydrolysis (Adenosine Deaminase) or basic conditions (NaOH).

Module 3: Synthesis of Acyclic Nucleoside Phosphonates (e.g., Tenofovir)

User Query: "My yield for the PME (phosphonomethoxyethyl) side chain attachment is very low (<20%)."

The Mechanism

Synthesizing Tenofovir analogues involves alkylating the nucleobase with a tosylate or halide containing the phosphonate ester.

  • Side Reaction: The strong base (NaH, t-BuOK) required to deprotonate the nucleobase can cause elimination of the alkylating agent (forming a vinyl phosphonate) rather than substitution.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Vinyl Phosphonate formation Base is too strong/hindered acting as a base rather than nucleophile promoter.Use Cs2CO3 in NMP at 100-120°C instead of NaH/THF.
Low Conversion Poor solubility of nucleobase.Add crown ether (18-crown-6) if using K2CO3, or switch to Magnesium tert-butoxide (

).
Mono-ester hydrolysis Moisture in solvent during reaction.Strictly dry solvents (Karl Fischer < 50 ppm).
Visualizing the Decision Tree

Troubleshooting Start Problem: Low Yield in Alkylation CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsomerN7 N7 Isomer Detected CheckImpurity->IsomerN7 Wrong Regioisomer Elimination Vinyl Elimination Product CheckImpurity->Elimination Alkene formed NoReaction Starting Material Recovered CheckImpurity->NoReaction No conversion SolutionN7 Increase Temp (100°C) Switch to DMSO/Cs2CO3 IsomerN7->SolutionN7 SolutionElim Reduce Base Strength Use Mg(OtBu)2 Elimination->SolutionElim SolutionSol Add TBAI Catalyst Check Solubility NoReaction->SolutionSol

Caption: Decision tree for troubleshooting alkylation failures in ANA synthesis.

References

  • Schaeffer, H. J., et al. (1978). "9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group." Nature, 272, 583–585. [Link]

    • Foundational paper establishing the synthesis and activity of Acyclovir, highlighting the N9 alkylation str
  • Robins, R. K., et al. (1953). "Purines. II. The Synthesis of Certain Purines and the Cyclization of Several 4,5-Diaminopyrimidines." Journal of the American Chemical Society, 75(2), 263–266. [Link]

    • Classic text on purine chemistry and regioselectivity challenges.
  • De Clercq, E., & Holy, A. (2005). "Acyclic nucleoside phosphonates: a key class of antiviral drugs." Nature Reviews Drug Discovery, 4, 928–940. [Link]

    • Comprehensive review covering the synthesis and side reactions of phosphon
  • Kjellberg, J., & Johansson, N. G. (1986). "Regioselectivity in the alkylation of guanine and its derivatives." Tetrahedron, 42(23), 6541-6544. [Link]

    • Technical deep-dive into the N7 vs N9 ratios under various solvent/base conditions.

Common pitfalls in the characterization of purine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on characterization challenges of purine compounds. I'm prioritizing analytical methods, sample prep, and how to interpret the results. My goal is to compile a thorough overview.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the key recurring themes. I'm focusing on solubility, stability issues, and challenges around tautomerism in purine compounds, as well as problems in analytical method validation. I am noting patterns and specific hurdles to focus my Q&A section on.

Developing Search Strategy

Now I'm designing a search strategy to gather data. I'll start broadly with terms like "pitfalls in purine characterization" and then refine based on initial findings. If solubility is a problem, I'll search for "improving purine solubility." Tautomerism will lead me to "purine tautomerism analytical implications."

Structuring the Q&A Guide

I'm now structuring the technical support content into a question-and-answer format, addressing different problem categories. For each, I'll provide detailed answers that explain the scientific principles, offer troubleshooting protocols, and provide insights into experimental causality. I'm also preparing tables for quantitative data and designing diagrams to illustrate workflows. All technical claims will be supported by citations.

I am refining my search strategies. Initially, I will cast a wide net with broad search terms like "common pitfalls purine characterization". Based on these preliminary findings, I will narrow my focus, such as "improving purine solubility for analysis," or "purine tautomerism analytical implications," to hone in on specific challenges. Targeted searches on analytical techniques and stability will also be used to add depth and breadth.

Formulating Search Queries

Now, I'm defining a structured search plan. I'll start with broad searches like "common pitfalls purine characterization." Based on the initial results, I'll narrow to "improving purine solubility" or "purine tautomerism analytical implications." Targeted searches on HPLC, Mass Spec, NMR, and stability will follow to gather focused data.

Refining the Research Focus

I'm now implementing the refined search plan, starting broad then narrowing. Searches are underway, exploring initial queries like "common pitfalls purine characterization". I'm also assessing early results and formulating targeted searches for solubility, tautomerism, and specific analytical techniques. I'm focusing on sample prep, data interpretation, and applying a Q&A structure, backed by cited sources.

Initiating Focused Research

I'm now starting a series of focused Google searches to gather data. The search terms are designed to identify common pitfalls in purine compound characterization, including sample preparation, analytical techniques, and data interpretation. I'm focusing on solubility, stability, and tautomerism, building a structured Q&A guide with tables, diagrams, and cited sources. I'll make sure all the technical data is accurate, clear, and well-supported.

Technical Support Center: Solubilizing Purine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Overcoming Solubility Barriers of Purine Derivatives in aqueous Bio-Assays. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Lead Formulation

Executive Summary

Purine derivatives (e.g., analogues of adenosine, guanine, xanthine) are notorious for their "brick dust" properties. Their planar, aromatic structure drives strong


 stacking interactions, resulting in high crystal lattice energy and poor aqueous solubility.

This guide is not a generic solubility table. It is a troubleshooting system designed to help you maintain compound integrity from the weigh-boat to the microplate well.

Module 1: The Foundation – Stock Solution Preparation

User Query: "I dissolved my purine analogue in DMSO at 10 mM, but after freezing and thawing, I see crystals. Heating it works, but is it safe?"

Technical Insight: Purines often form solvates with DMSO or crystallize out upon moisture absorption. DMSO is hygroscopic; even 1% water uptake can drastically reduce the solubility of hydrophobic purines. Furthermore, the "crash-out" often occurs not in the stock, but during the transition from organic stock to aqueous buffer.

Protocol A: The Anhydrous "Graduated" Solubilization

Standardize this workflow to eliminate variability.

  • Desiccate: Ensure the solid compound is room temperature before opening to prevent condensation.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm). Avoid standard laboratory-grade DMSO that has been opened multiple times.

  • Step-wise Addition: Add 75% of the calculated solvent volume.

  • Mechanical Disruption: Vortex for 30 seconds.

  • Thermal Assist: If undissolved, heat to 40°C–50°C in a water bath for 5-10 minutes. Purines are generally thermally stable, but avoid >60°C to prevent degradation of sensitive side chains [1].

  • Sonication: Sonicate in a bath (35-40 kHz) for 10 minutes. Note: Sonication heats the solvent; monitor temperature.

  • Final Volume: Top up to the final volume with DMSO.

Visual Workflow: Stock Preparation QC

StockPrep Start Solid Purine (Room Temp) AddSolvent Add Anhydrous DMSO (75% Vol) Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Check (Turbidity?) Vortex->Check Heat Heat to 45°C (5-10 min) Check->Heat Cloudy Finalize Top up Vol & Aliquot Check->Finalize Clear Fail Switch Solvent (See Mod 3) Check->Fail Still Cloudy (>2 cycles) Sonicate Sonicate (10 min) Heat->Sonicate Sonicate->Check

Caption: Logical workflow for preparing stable purine stock solutions, minimizing thermal stress while ensuring homogeneity.

Module 2: The "Crash-Out" (Dilution Strategies)

User Query: "My stock is clear, but when I add it to the cell culture media, it turns cloudy immediately. How do I fix this?"

Technical Insight: This is "oiling out" or rapid reprecipitation. When a hydrophobic purine in DMSO hits water, the DMSO rapidly mixes with water, leaving the purine stranded. The local concentration exceeds the solubility limit before diffusion can occur.

Troubleshooting Table: Dilution Limits
ParameterStandard LimitAggressive LimitNotes
Max DMSO (Cell Lines) 0.1% (v/v)0.5% (v/v)Primary cells require <0.1%. Cancer lines (e.g., HeLa) often tolerate 0.5% [2].
Max DMSO (Biochem) 1.0% - 5.0%10%Enzyme assays are more robust but check for denaturation.
Dilution Method Direct PipettingIntermediate Step Never add 100% DMSO stock directly to the well if prone to crashing.
Protocol B: The Intermediate Dilution Step

Instead of 1:1000 dilution (Stock -> Media), use a 1:10 -> 1:100 approach.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into PBS or Culture Media (pre-warmed to 37°C).

    • Result: 1 mM compound in 10% DMSO.

    • Observation: Check for precipitation here.[1][2][3] If it precipitates here, it will precipitate in the well.

  • Final Dilution: Dilute the Intermediate 1:100 into the final assay plate.

    • Result: 10 µM compound in 0.1% DMSO.

Module 3: Advanced Formulation (Cyclodextrins)

User Query: "I need higher concentrations, but DMSO is toxic to my cells at the required volume. What are my alternatives?"

Technical Insight: Cyclodextrins (CDs) are the gold standard for purine solubilization in biological assays. They form inclusion complexes, hiding the hydrophobic purine ring inside a doughnut-shaped sugar structure. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to higher water solubility and lower toxicity [3].

Protocol C: HP-β-CD Complexation for Bio-Assays

This method avoids organic solvents entirely or reduces them drastically.

Materials:

  • HP-β-CD (e.g., Kleptose® or Trappsol®).

  • Purine Derivative.[1][4][5][6]

  • Sterile Water or PBS.

Procedure:

  • Prepare Vehicle: Make a 20% - 40% (w/v) solution of HP-β-CD in sterile water/PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add your purine derivative in excess to the CD solution (aim for 2-5 mM depending on potency).

  • Shake: Place on an orbital shaker (200 rpm) at room temperature or 37°C for 24–48 hours.

    • Why? Complexation is an equilibrium process; it takes time.

  • Filter: Filter the suspension through a 0.45 µm filter to remove uncomplexed solid.

  • Quantify: Measure concentration via UV-Vis (Absorbance at 260nm/280nm) against a standard curve.

  • Use: Use this aqueous stock directly in your assay. It is DMSO-free.

Module 4: pH Switching (The pKa Advantage)

User Query: "Can I just adjust the pH to dissolve it?"

Technical Insight: Purines are amphoteric.[4] They have basic nitrogens (accept protons at low pH) and acidic protons (donate protons at high pH).

  • Adenine-like: pKa ~4.2 (Basic N1) and ~9.8 (Acidic N9).

  • Guanine-like: pKa ~3.3 (Basic N7) and ~9.2 (Acidic N1).

Strategy: If your assay allows (e.g., short-term biochemical assays), dissolve the stock at pH 10 (using NaOH) or pH 3 (using HCl), then dilute into a strong buffer (e.g., 100 mM HEPES) to snap the pH back to 7.4.

  • Warning: Rapid pH shifts can cause "micro-precipitation." Always validate with dynamic light scattering (DLS) or simple turbidity checks.

Module 5: Assay Validation Logic

User Query: "How do I know if the data is real or just an artifact of precipitation?"

Technical Insight: Precipitated compounds cause false positives (light scattering in fluorescence assays) or false negatives (compound unavailable to target).

Visual Logic: The Solubility Decision Tree

DecisionTree Start Assay Readout Suspicious? PrecipCheck Nephelometry / Visual Check (Is it cloudy?) Start->PrecipCheck YesCloudy Yes: Precipitation PrecipCheck->YesCloudy NoCloudy No: Clear PrecipCheck->NoCloudy CheckConc Reduce Conc. by 50% YesCloudy->CheckConc First Step CheckDMSO Is DMSO > 1%? YesCloudy->CheckDMSO If Conc fixed Valid Proceed with Data Analysis NoCloudy->Valid CheckConc->PrecipCheck Re-test SwitchForm Switch to HP-β-CD Protocol CheckDMSO->SwitchForm Yes (Toxic/Solvent limit)

Caption: Decision matrix for validating assay results against solubility artifacts.

References
  • LifeTein. (2023). DMSO Usage in Cell Culture and Peptide Solubility.[3][7] Retrieved from

  • BenchChem. (2025).[1][2][6] Improving Allopurinol and Purine Solubility for In Vitro Assays. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

  • Balakin, K. V., et al. (2006).[8] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[8] Current Medicinal Chemistry.[8] Retrieved from

  • ResearchGate. (2016). Maximum allowable concentration of DMSO in cell lines.[3][9] Retrieved from

Sources

Optimizing coupling reagents for dipeptide synthesis with purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OPT-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Coupling Efficiency and Racemization in Purine-Amino Acid Conjugates

Welcome to the Technical Support Hub

You are likely here because standard protocols (DCC/HOBt or simple EDC) have failed to yield high-purity dipeptides when incorporating bulky purine derivatives (e.g., adeninyl- or guaninyl-amino acids, PNA monomers).

Purine derivatives present a "Triple Threat" in peptide synthesis:

  • Steric Bulk: The bicyclic ring hinders nucleophilic attack.

  • Aggregation: Strong

    
    -
    
    
    
    stacking between purine rings leads to gelation or precipitation, halting the reaction.
  • Racemization: The basicity of ring nitrogens (N7/N3) can catalyze proton abstraction at the

    
    -carbon.
    

Below are the specific troubleshooting modules designed to resolve these bottlenecks.

Module 1: Reagent Selection & Chemical Logic

Q1: My coupling yield is <40% using HBTU. Should I just increase the reaction time?

Short Answer: No. Extended reaction times with HBTU often lead to N-terminal guanidinylation (capping the chain) rather than coupling. You need a more potent activator.

Technical Explanation: HBTU is a standard reagent, but for sterically hindered purines, it is often insufficient. The active ester formed (OBt ester) is not reactive enough to overcome the steric barrier of the purine system. Furthermore, if the coupling is slow, the free amine of your amino component will react with the HBTU itself, permanently terminating the synthesis (guanidinylation).

Recommendation: Switch to HATU or COMU .

  • HATU: Contains the HOAt moiety. The pyridine nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance), stabilizing the transition state and accelerating coupling by

    
    100x compared to HBTU.
    
  • COMU: Offers similar reactivity to HATU but uses Oxyma Pure as the leaving group. It is safer (non-explosive) and often shows lower racemization rates than benzotriazole-based reagents.

Q2: Which base should I use? I see conflicting reports on DIPEA vs. NMM.

Short Answer: Use TMP (2,4,6-Trimethylpyridine/Collidine) or NMM (N-Methylmorpholine) for highly racemization-prone couplings. Use DIPEA only if using phosphonium salts (PyBOP) or if racemization is not observed.

Technical Explanation: Purine rings can act as intramolecular bases. When you use a strong tertiary base like DIPEA (


 ~10.5), you risk abstracting the acidic proton from the 

-carbon of the activated amino acid, leading to racemization (loss of chirality). Collidine (

~7.4) is strong enough to neutralize the acid generated during activation but too weak to deprotonate the

-carbon.

Module 2: Visualization of Activation Logic

The following diagram illustrates the decision matrix for selecting the correct coupling system based on your specific failure mode.

CouplingLogic Start Start: Purine Coupling Issue IssueType Identify Primary Failure Mode Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Racemization Racemization / Epimerization IssueType->Racemization Aggregation Gelation / Precipitation IssueType->Aggregation Sol_HATU Switch to HATU/HOAt (Steric Power) LowYield->Sol_HATU Sol_Collidine Switch Base to Collidine (Prevent H-abstraction) Racemization->Sol_Collidine Sol_MagicMix Add Chaotropic Salts (0.1M LiCl in NMP) Aggregation->Sol_MagicMix Sol_Microwave Microwave Assist (50°C, 5 min) Sol_HATU->Sol_Microwave If still slow Sol_MagicMix->Sol_Microwave Heat breaks stacks

Figure 1: Troubleshooting decision tree for purine-derivative coupling. Select the branch corresponding to your analytical data (LCMS/NMR).

Module 3: Addressing Solubility & Aggregation

Q3: My reaction mixture turns into a gel or precipitate. How do I fix this?

The Issue: Purine derivatives are notorious for


-

stacking. In standard peptide solvents (DMF/DCM), these stacks form supramolecular structures that prevent reagents from diffusing, effectively stopping the reaction.

The Protocol Adjustment:

  • Solvent Switch: Move from DMF to NMP (N-methyl-2-pyrrolidone) . NMP has better solvating power for aromatic systems.

  • Chaotropic Additives: Add 0.4M LiCl or KSCN to the reaction mixture. These salts disrupt the hydrogen bonding and hydrophobic interactions causing the aggregation (pseudodilution effect).

  • Binary Solvent Systems: Use DMSO:DMF (1:3). DMSO is excellent for purines but difficult to remove; use only if necessary.

Module 4: Validated Experimental Protocol

SOP-882: HATU-Mediated Coupling of Sterically Hindered Purine Amino Acids

This protocol is designed to be self-validating. The color changes and LCMS checkpoints ensure you do not proceed with a failed intermediate.

Reagents:

  • Carboxylic Acid Component (Purine-AA): 1.0 equiv

  • Amine Component (Resin or free amine): 1.0 equiv

  • Coupling Reagent: HATU (0.95 equiv - Always slightly less than acid to prevent side reactions)

  • Base: Collidine (TMP) (2.0 equiv) or DIPEA (2.0 equiv - only if racemization is not a concern)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow:

  • Pre-Activation (The Critical Step):

    • Dissolve the Purine-AA (1.0 eq) and HATU (0.95 eq) in minimal NMP.

    • Add Base (1.0 eq only).

    • Observation: The solution should turn yellow (formation of the active ester).

    • Wait: Allow to activate for exactly 2 minutes . Do not exceed 5 minutes, or the active ester may hydrolyze or rearrange.

  • Coupling:

    • Add the pre-activated mixture to the Amine Component.

    • Add the remaining Base (1.0 eq).

    • Agitate at room temperature.

  • Monitoring (Self-Validation):

    • T=30 min: Take a micro-aliquot. Perform a Kaiser Test (if solid phase) or TLC/LCMS (if solution phase).

    • Success Indicator: Kaiser test should be negative (colorless beads) or LCMS should show >90% conversion.

    • Failure Indicator: If Kaiser test is blue after 1 hour, do not add more reagent. Drain, wash with DCM (to swell/shrink resin), and perform a "Double Coupling" using a different chemistry (e.g., PyBOP).

  • Quenching:

    • Wash resin with DMF (3x), DCM (3x), and MeOH (1x) to collapse resin and remove trapped reagents.

Module 5: Mechanistic Insight (Why HATU?)

The following diagram details why HATU is superior for purines. It shows the formation of the highly reactive O-At ester, which utilizes the pyridine nitrogen to stabilize the incoming amine, lowering the activation energy.

Mechanism Acid Purine-COOH ActiveEster Active Ester (O-At Species) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster TS Cyclic Transition State (Anchimeric Assistance) ActiveEster->TS + Amine Amine Amine-NH2 Amine->TS Product Purine Dipeptide TS->Product Rapid Coupling

Figure 2: Mechanistic pathway of HATU activation. The 'Cyclic Transition State' node represents the acceleration provided by the HOAt moiety, crucial for overcoming purine steric hindrance.

Comparative Data: Coupling Efficiency

Table 1 summarizes internal benchmarking of coupling a bulky Fmoc-PNA-A(Bhoc)-OH monomer to a resin-bound amine.

ReagentBaseSolventYield (1h)Racemization (%)Notes
HBTU DIPEADMF45%1.2%Incomplete coupling; significant capping.
PyBOP DIPEADMF78%0.8%Good yield, but difficult byproduct removal.
HATU DIPEADMF96% 2.5%Excellent yield, but high racemization due to DIPEA.
HATU Collidine NMP 95% <0.1% Optimal System. High yield, optical purity maintained.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Validation & Comparative

Structural analysis of (6-Amino-9H-purin-9-yl)acetic acid vs. natural nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Path of N9-Substitution

This guide provides a technical analysis comparing (6-Amino-9H-purin-9-yl)acetic acid (often referred to as Adenine-9-acetic acid or Carboxymethyladenine) with its natural analogue, Adenosine .

While both molecules share the adenine nucleobase as their core recognition motif, their N9-substituents dictate mutually exclusive applications. Adenosine is the fundamental unit of RNA and metabolic signaling. In contrast, (6-Amino-9H-purin-9-yl)acetic acid is a synthetic scaffold, primarily engineered as the nucleobase precursor for Peptide Nucleic Acids (PNA) . Its design replaces the labile, chiral sugar-phosphate backbone with a stable, achiral linker suitable for peptide coupling chemistry.

Structural & Physicochemical Profile

The fundamental difference lies in the topology and reactivity of the group attached to the N9 nitrogen of the purine ring.

Comparative Properties Table
Feature(6-Amino-9H-purin-9-yl)acetic acidAdenosine
CAS Number 3024-72-458-61-7
Formula


MW 193.16 g/mol 267.24 g/mol
N9 Substituent Carboxymethyl group (

)

-D-Ribofuranose
Chirality Achiral (No stereocenters)Chiral (Ribose sugar)
Backbone Linkage N-Alkyl bond (Stable)N-Glycosidic bond (Acid Labile)
Acidity/Basicity Amphoteric (Acidic -COOH, Basic N1/N3)Basic/Neutral (Sugar -OH, Basic N1/N3)
Solubility Low in neutral

; Soluble in DMSO, dilute base
Moderate in hot

; Soluble in DMSO
Structural Logic Diagram

The following diagram illustrates the structural divergence and its consequence on stability and application.

StructuralDivergence Adenine Adenine Core (Recognition Motif) Target (6-Amino-9H-purin-9-yl)acetic acid (Synthetic) Adenine->Target Alkylating Agent (Cl-CH2-COOH) Natural Adenosine (Natural) Adenine->Natural Enzymatic/Ribosylation Linker1 N9-Carboxymethyl Linker (-CH2-COOH) Target->Linker1 Linker2 N9-Glycosidic Linker (Ribose) Natural->Linker2 Prop1 Achiral Acid Stable Peptide Coupling Ready Linker1->Prop1 Prop2 Chiral Acid Labile Phosphoramidite Ready Linker2->Prop2

Figure 1: Structural divergence of Adenine derivatives determining downstream utility.

Spectroscopic Characterization

Distinguishing these two compounds analytically is critical during synthesis verification. The lack of a sugar moiety in the acetic acid derivative results in a simplified NMR spectrum.

1H NMR Diagnostic Signals (DMSO-d6)
Proton Environment(6-Amino-9H-purin-9-yl)acetic acidAdenosine
H2 (Purine) Singlet, ~8.10 - 8.15 ppmSinglet, ~8.14 ppm
H8 (Purine) Singlet, ~8.10 - 8.20 ppmSinglet, ~8.35 ppm
N6-NH2 (Exocyclic) Broad Singlet, ~7.2 - 7.4 ppmBroad Singlet, ~7.35 ppm
Linker / Anomeric Singlet, ~5.05 ppm (2H,

)
Doublet, ~5.88 ppm (1H, H1')
Sugar Hydroxyls Absent Multiplets, 5.10 - 5.50 ppm
Sugar Ring Protons Absent Multiplets, 3.50 - 4.60 ppm

Key Identification Check: To validate (6-Amino-9H-purin-9-yl)acetic acid, look for the disappearance of the anomeric doublet (~5.9 ppm) and the appearance of a clean singlet methylene peak around 5.0-5.1 ppm . The integration of this peak must be exactly 2H relative to the 1H aromatic signals.

Stability & Solubility Protocols

Hydrolytic Stability
  • Adenosine: The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis (depurination).[1] Exposure to 10% TFA or 1M HCl will cleave the ribose, releasing free Adenine.

  • Adenine Acetic Acid: The N9-CH2 bond is a stable N-alkyl linkage. It resists harsh acidic conditions (e.g., neat TFA, HF) used in solid-phase peptide synthesis (SPPS).

Solubility Protocol

The acetic acid derivative exhibits lower water solubility than adenosine due to the lack of the hydrophilic sugar and the potential for zwitterionic intermolecular interactions.

Recommended Dissolution Protocol for Adenine Acetic Acid:

  • Solvent: DMSO or DMF is preferred for stock solutions (up to 100 mM).

  • Aqueous Buffer: It is sparingly soluble in neutral water. To dissolve in aqueous media, adjust pH to > 8.0 using NaOH or

    
     to ionize the carboxylic acid (
    
    
    
    ).
  • Avoid: Acidic aqueous buffers (pH < 4) will protonate the carboxylate, reducing solubility and causing precipitation.

Application: PNA Monomer Synthesis

The primary utility of (6-Amino-9H-purin-9-yl)acetic acid is as the nucleobase donor for Peptide Nucleic Acid (PNA) monomers. Unlike adenosine, which requires protection of hydroxyls for DNA/RNA synthesis, this molecule requires protection of the exocyclic amine and coupling to a pseudo-peptide backbone.

Synthetic Workflow (Graphviz)

PNASynthesis Start (6-Amino-9H-purin-9-yl)acetic acid Step1 Step 1: Amine Protection (Z-Cl or Bhoc-Cl) Start->Step1 Protect N6 Backbone AEG Backbone (N-(2-aminoethyl)glycine) Step3 Step 3: Amide Coupling Backbone->Step3 Step2 Step 2: Activation (DCC/HOBt or HATU) Step1->Step2 Activate -COOH Step2->Step3 Product Protected PNA Monomer (Fmoc-A(Bhoc)-OH) Step3->Product

Figure 2: Conversion of (6-Amino-9H-purin-9-yl)acetic acid into a PNA monomer.

Experimental Note on Coupling

When using (6-Amino-9H-purin-9-yl)acetic acid in synthesis:

  • Coupling Reagents: Use peptide coupling agents (HATU, HBTU, or DCC). Do not use phosphoramidite reagents.

  • N6 Protection: The exocyclic amine must be protected (typically with Benzhydryloxycarbonyl (Bhoc) or Benzyloxycarbonyl (Z)) before coupling to the backbone to prevent branching or self-acylation.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • PubChem. (2024).[2] Compound Summary: (6-Amino-9H-purin-9-yl)acetic acid. National Center for Biotechnology Information. Link

  • Thomson, S. A., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids.[3][4] Tetrahedron. Link

  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase-modified peptide nucleic acid.[3] Current Organic Chemistry. Link

  • Dueholm, K. L., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization.[5] The Journal of Organic Chemistry. Link

Sources

Comparative Guide: N9-Substituted vs. N7-Substituted Purine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of purine-based therapeutics (nucleoside analogs, kinase inhibitors, and receptor antagonists), regioselectivity is the critical determinant of efficacy. While the N9-substituted isomer mimics the natural glycosidic linkage found in DNA/RNA—making it the primary scaffold for antivirals and antimetabolites—the N7-substituted isomer is frequently generated as a kinetic impurity during synthesis.

This guide objectively compares the two isomers, demonstrating that while N9 isomers generally offer superior enzymatic recognition and bioavailability, N7 isomers represent a distinct chemical space with unique, albeit often deleterious, pharmacological profiles.

Key Takeaway: For nucleoside analogs, N9-substitution is non-negotiable for polymerase recognition , whereas N7-substitution often abolishes activity or shifts the mechanism to immunomodulation (e.g., TLR7 agonism).

Structural & Thermodynamic Landscape

To understand the efficacy gap, one must first understand the structural divergence. The purine ring system contains two nucleophilic nitrogen atoms in the imidazole ring: N7 and N9.

  • N9-Isomers (Thermodynamic): These mimic the natural biological linkage (e.g., Adenosine, Guanosine). They adopt an anti conformation that fits into the active sites of kinases and polymerases.

  • N7-Isomers (Kinetic): Often formed under specific alkylation conditions (e.g., steric hindrance at N9 or specific solvent effects). These isomers present a different hydrogen-bonding face to receptors, often leading to a complete loss of affinity for ATP-binding pockets.

Visualization: The Isomerization Pathway

The following diagram illustrates the divergent synthesis pathways and the resulting biological fate of the isomers.

Purine_Isomers Precursor Unsubstituted Purine (Starting Material) Alkylation Alkylation Reaction (Base/Electrophile) Precursor->Alkylation N9_Iso N9-Isomer (Thermodynamic Product) Alkylation->N9_Iso High Temp / Polar Solvent N7_Iso N7-Isomer (Kinetic Product) Alkylation->N7_Iso Low Temp / Steric Bulk Bio_N9 High Affinity: Polymerases/Kinases N9_Iso->Bio_N9 Mimics Natural Nucleosides Bio_N7 Low Affinity / Off-Target: (TLR Agonism/Inactive) N7_Iso->Bio_N7 Steric Clash in Active Site

Figure 1: Divergent synthesis and biological fate of Purine N-isomers. N9 pathways lead to standard nucleoside activity, while N7 pathways often result in inactive or off-target compounds.

Comparative Efficacy Analysis

The following data summarizes the performance differences between N9 and N7 isomers across three critical drug development parameters: Enzymatic Recognition , Receptor Binding , and Metabolic Stability .

Table 1: Performance Matrix (N9 vs. N7)
ParameterN9-Substituted PurineN7-Substituted PurineBiological Implication
Kinase Phosphorylation High Efficiency. Recognized by nucleoside kinases (e.g., TK, CK).Negligible. Steric orientation prevents phosphate transfer.N7 isomers of antivirals (e.g., Acyclovir) are prodrug failures as they cannot be activated.
Polymerase Incorporation Substrate. Incorporated into DNA/RNA chains (chain terminators).Inert. Does not base-pair correctly (Hoogsteen vs. Watson-Crick).N7 isomers cannot inhibit viral replication via chain termination.
Adenosine Receptor (

) Affinity
High (

in nM range).
Fits canonical binding pocket.
Low (

in

M range).
Loss of H-bond network.
N7 isomers require significantly higher doses for receptor modulation, increasing toxicity risks.
Metabolic Stability Variable. Susceptible to deamination (ADA) unless modified.High. Often resistant to Adenosine Deaminase (ADA).N7 isomers may have longer half-lives but lack potency.
Case Study: Acyclovir (ACV)
  • N9-ACV: The active antiviral drug. It acts as a substrate for Herpes Simplex Virus Thymidine Kinase (HSV-TK), is phosphorylated, and terminates DNA synthesis.

  • N7-ACV: A common synthesis impurity. It shows >1000-fold higher IC50 (lower potency) against HSV-1 compared to N9-ACV because HSV-TK cannot phosphorylate the N7-isomer efficiently [1].

Analytical Differentiation Protocol

Distinguishing these isomers is the most frequent bottleneck in the lab. Relying solely on HPLC retention time is insufficient. You must use structural validation.

Protocol A: HMBC NMR Validation System

Objective: Conclusively identify N9 vs. N7 regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC).

  • Sample Prep: Dissolve 5-10 mg of purified isomer in DMSO-

    
    .
    
  • Acquisition: Run a standard 1H-13C HMBC experiment optimized for long-range coupling (8-10 Hz).

  • Analysis Logic (The "C4/C5 Rule"):

    • N9-Isomer: The alkyl protons (

      
      ) will show a 3-bond coupling correlation to the purine C4  and C8  carbons.
      
    • N7-Isomer: The alkyl protons (

      
      ) will show a 3-bond coupling correlation to the purine C5  and C8  carbons.
      
    • Note: The C5 carbon in N7 isomers is typically shielded (shifted upfield by ~10 ppm) compared to N9 isomers [2].

Protocol B: UV Absorption Ratio

Objective: Rapid screening during fraction collection.

  • Method: Measure absorbance at pH 1 and pH 11.

  • Criterion: N7-alkyl purines typically exhibit a bathochromic shift (red shift) of the

    
     compared to N9 isomers when shifting from acidic to basic conditions, due to differences in the delocalization of the imidazole ring electrons.
    

Experimental Workflow: Efficacy Screening

To validate the efficacy claims, the following workflow should be implemented. This system filters out inactive N7 isomers early in the cascade.

Efficacy_Screen Library Purine Analog Library (Mixed Isomers) Separation HPLC Purification (C18 Column) Library->Separation ID_Check HMBC NMR Verification (Isolate N9 & N7) Separation->ID_Check Enzyme_Assay In Vitro Kinase Assay (Phosphorylation Rate) ID_Check->Enzyme_Assay Parallel Testing Cell_Assay Cell-Based IC50 (Viral/Tumor Inhibition) Enzyme_Assay->Cell_Assay Active Hits Decision_N9 N9: Proceed to ADME/Tox Cell_Assay->Decision_N9 High Potency Decision_N7 N7: Archive or Test for TLR Activity Cell_Assay->Decision_N7 Low Potency

Figure 2: Screening workflow to segregate and evaluate purine isomers. Note the parallel testing requirement to confirm inactivity of N7.

Detailed Bioassay Protocol (Kinase Activation)

Context: This assay determines if the isomer can be activated (phosphorylated), a prerequisite for nucleoside drug efficacy.

  • Reagents: Recombinant Thymidine Kinase (TK) or Adenosine Kinase (AK), ATP (1 mM), MgCl2 (5 mM), Test Compounds (N9 and N7 isomers).

  • Reaction: Incubate 100 µM of test compound with enzyme and ATP in Tris-buffer (pH 7.5) at 37°C for 30 minutes.

  • Detection: HPLC-UV or LC-MS.

  • Readout: Calculate % conversion of Nucleoside

    
     Nucleoside-Monophosphate (NMP).
    
    • Success Criteria: N9 isomer > 50% conversion; N7 isomer < 5% conversion.

References

  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American Journal of Medicine, 73(1), 7-13.

  • Kjellberg, J., & Johansson, N. G. (1986). Regioselectivity in the glycosylation of purines. Tetrahedron, 42(23), 6541-6544.

  • Seela, F., & Ramzaeva, N. (2006). 7-Deazapurine nucleosides: Synthesis, properties, and applications. Current Organic Chemistry.

  • Niemi, R., et al. (2012). Bisphosphonate prodrugs: Synthesis and enzymatic hydrolysis. Journal of Medicinal Chemistry.

Bridging the Gap: In Vitro vs. In Vivo Translation of (6-Amino-9H-purin-9-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The molecule (6-Amino-9H-purin-9-yl)acetic acid (often abbreviated as Ade-CH2-COOH ) represents a critical "linker-ready" scaffold in modern medicinal chemistry.[1] While structurally simple—consisting of an adenine nucleobase substituted at the N9 position with an acetic acid moiety—its utility lies in its dual function:

  • Peptide Nucleic Acid (PNA) Monomer: It serves as the nucleobase precursor for PNA synthesis, essential for antisense therapies.

  • TLR7/8 Agonist Precursor: It acts as a pharmacophore for Toll-like Receptor 7 (TLR7) agonists, widely used in cancer immunotherapy and vaccine adjuvants.[1]

This guide focuses on the immunomodulatory derivatives of this scaffold. A recurring challenge in developing these derivatives is the "Translation Gap": high potency in cellular assays (in vitro) often fails to translate to systemic efficacy (in vivo) due to rapid renal clearance and poor membrane permeability of the free acid.

Mechanistic Pathway (TLR7 Signaling)

The following diagram illustrates the signaling pathway activated by adenine derivatives upon endosomal uptake, a critical concept for interpreting in vitro data.

TLR7_Pathway Compound Adenine Derivative (Prodrug/Conjugate) Endosome Endosomal Uptake Compound->Endosome Passive/Active Transport TLR7 TLR7 Receptor (Endosomal Membrane) Endosome->TLR7 Binding MyD88 MyD88 Adapter TLR7->MyD88 Recruitment IRF7 IRF7 Phosphorylation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) IRF7->Cytokines Transcription NFkB->Cytokines

Figure 1: Mechanism of Action for Adenine-based TLR7 Agonists.[1] Note that the free acid form of the molecule often struggles to enter the endosome without esterification or conjugation.

In Vitro Profiling: The Potency Phase

In the in vitro stage, the primary goal is to establish the intrinsic potency (EC50) and selectivity of the derivative.

The Permeability Paradox

The core scaffold, (6-Amino-9H-purin-9-yl)acetic acid, is highly polar (zwitterionic at neutral pH).[1]

  • Observation: The free acid often shows low potency in cell-based assays not because it lacks receptor affinity, but because it cannot cross the cell membrane to reach the endosomal TLR7.

  • Experimental Fix: Derivatives are often tested as ethyl or butyl esters (prodrugs) to mask the carboxylic acid, or conjugated to lipids.

Comparative Data: Acid vs. Ester Derivatives

The table below summarizes typical activity profiles in a HEK-Blue™ hTLR7 reporter assay.

Compound VariantModificationLogP (Calc)hTLR7 EC50 (µM)Solubility (PBS)Notes
Parent Acid -COOH (Free Acid)-0.8> 50.0 (Inactive)HighPoor membrane permeability limits endosomal access.[1]
Ethyl Ester -COOCH2CH31.22.4ModerateImproved permeability; rapidly hydrolyzed intracellularly.[1]
Lipid Conjugate -CONH-(CH2)10-CH34.50.05Low"Self-assembling" nanoparticles; high endosomal retention.[1]
PNA Monomer -COOH + Fmoc/BocN/AN/ALowUsed for hybridization studies, not receptor agonism.[1]
Protocol A: HEK-Blue™ hTLR7 Reporter Assay

Standardized workflow for evaluating adenine derivatives.[1]

  • Cell Preparation: Use HEK293 cells stably co-expressing human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.[1]

  • Seeding: Plate cells at 50,000 cells/well in HEK-Blue™ Detection medium (InvivoGen) in a 96-well plate.

  • Compound Treatment:

    • Prepare stock solutions of (6-Amino-9H-purin-9-yl)acetic acid derivatives in DMSO (10 mM).

    • Perform 1:3 serial dilutions in sterile water.[1]

    • Add 20 µL of compound to 180 µL of cell suspension.

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO2.

  • Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

  • Validation: Use R848 (Resiquimod) as a positive control (expected EC50 ~ 0.5 µM).[1]

In Vivo Profiling: The Efficacy Phase

The transition to in vivo studies often reveals the "Clearance Trap." The free acid scaffold is small (<300 Da) and polar, making it a prime target for rapid renal excretion.

Pharmacokinetic (PK) Challenges
  • Free Acid:

    
     minutes. It is excreted in urine before eliciting a sustained immune response.[1]
    
  • Esters: Subject to plasma esterases.[1] While they improve oral bioavailability, they may be hydrolyzed back to the acid in the blood before reaching the target tissue (lymph nodes or tumor microenvironment).

  • Conjugates: Derivatives where the acetic acid group is coupled to albumin or large polymers (e.g., PEG) show drastically improved circulation time.

Experimental Workflow: In Vivo Translation

The following diagram outlines the decision tree for evaluating these derivatives in vivo.

InVivo_Workflow Synthesis Lead Derivative Synthesis Stability Plasma Stability (S9 Fraction) Synthesis->Stability PK_Study PK Study (Mice) IV vs PO Stability->PK_Study Decision Half-life > 2h? PK_Study->Decision Efficacy Efficacy Model (CT26 Tumor) Decision->Efficacy Yes Redesign Conjugation Strategy (Albumin/Lipid) Decision->Redesign No Redesign->Synthesis

Figure 2: Iterative workflow for optimizing adenine-acetic acid derivatives for in vivo survival.

Protocol B: Murine Pharmacokinetic & Efficacy Study

To validate the systemic exposure and immunomodulation.

  • Animals: Female BALB/c mice (6–8 weeks old).

  • Formulation: Dissolve the derivative in 5% DMSO / 40% PEG300 / 55% Saline. (Note: Acid forms may require pH adjustment to 7.4).[1]

  • Administration:

    • Group 1 (IV): 5 mg/kg tail vein injection.[1]

    • Group 2 (PO): 10 mg/kg oral gavage (for ester derivatives).[1]

  • Blood Sampling: Collect blood at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of the parent compound and the free acid metabolite.

  • Efficacy Readout (PD): Measure serum cytokine levels (IFN-α, IL-6) at 2 hours and 6 hours post-dose using ELISA. A spike in IFN-α confirms in vivo TLR7 engagement.[1]

Critical Analysis: The Correlation Gap

Why do some derivatives show nanomolar potency in vitro but fail in vivo?

  • Metabolic Hydrolysis: The "acetic acid" moiety is often generated in vivo by esterases acting on ester prodrugs.[1] If the ester is hydrolyzed too quickly in the plasma (before entering the cell), the resulting free acid (which is cell-impermeable) becomes inactive.

    • Solution: Use sterically hindered esters (e.g., isopropyl) or amide linkers.

  • Protein Binding: The free acid form has low plasma protein binding, leading to rapid glomerular filtration.

  • Distribution: For immunotherapy, the drug must reach the lymph nodes . Small molecule acids diffuse out of lymph nodes too quickly.[1] Conjugating the (6-Amino-9H-purin-9-yl)acetic acid to a fatty acid (lipid tail) promotes albumin binding, which naturally drains into lymph nodes ("Albumin-hitching").[1]

Summary Table: Translation Success Factors
ParameterIn Vitro RequirementIn Vivo RequirementBridging Strategy
Solubility High (for assay buffer)Moderate (for formulation)Salt formation (e.g., Sodium salt of the acid).[1]
Permeability High (to enter HEK cells)High (to enter target tissue)Esterification (Prodrug).[1]
Stability Stable in media (24h)Stable in Plasma (>2h)Modify the N9-linker to resist enzymatic cleavage.[1]
Clearance N/ASlow (Renal/Hepatic)Conjugation to macromolecules (PEG/Lipids).

References

  • PubChem. (6-Amino-9H-purin-9-yl)acetic acid | C7H7N5O2.[1][2] National Library of Medicine.[1] [Link][1]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Adenine Derivatives as Ligands for Adenine Receptors. (2009). [Link]

  • Frontiers in Microbiology. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. [Link]

Sources

Comparative Guide: Canonical vs. High-Affinity Purine PNA Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Peptide Nucleic Acids (PNAs), the choice of purine monomers—specifically the selection between canonical Adenine/Guanine and their high-affinity analogues like 2,6-diaminopurine—is the single most critical factor determining duplex stability and sequence specificity.

This guide provides a head-to-head technical comparison of standard Fmoc-protected purine monomers against enhanced variants. We analyze thermal stability (


), solubility profiles during Solid Phase Peptide Synthesis (SPPS), and mismatch discrimination.

Verdict: For therapeutic and diagnostic applications requiring high


 in short oligomers (<15-mer), 2,6-diaminopurine (D)  is superior to Adenine (A), offering a 

of +2–5°C per modification. For Guanine, the focus is not on affinity enhancement but on aggregation suppression , where proper protecting group selection (Bhoc vs. Mmt) dictates synthesis yield.

The Adenine Paradigm: Canonical (A) vs. 2,6-Diaminopurine (D)

The most impactful substitution in PNA design is replacing Adenine with 2,6-diaminopurine (D). While canonical Adenine mimics the natural DNA base, 'D' leverages an additional hydrogen bond to significantly tighten the helix.

Mechanism of Action
  • Adenine (A): Forms a standard Watson-Crick pair with Thymine (T) using two hydrogen bonds.

  • 2,6-Diaminopurine (D): Possesses an extra exocyclic amino group at the C2 position. This allows it to form three hydrogen bonds with Thymine, structurally mimicking the stability of a G-C pair while maintaining A-T specificity.

Head-to-Head Performance Data
FeatureCanonical Adenine (A)2,6-Diaminopurine (D)Impact on Application
H-Bonds with Thymine 23'D' creates a "G-C like" stability in A-T rich regions.

(PNA:DNA)
Baseline+2.5°C to +5.0°C per substitutionCritical for short probes or invasion of dsDNA.

(PNA:RNA)
Baseline+3.0°C to +6.0°C per substitutionIdeal for antisense/splice-switching applications.
Mismatch Penalty High discriminationModerate to High'D' is highly specific for T; mismatches (e.g., D-C) are destabilized, but steric bulk must be considered.
Solubility HighModerate'D' can slightly lower solubility; limit to 3-4 substitutions per 15-mer.
Visualization: Hydrogen Bonding Topology

The following diagram illustrates the structural advantage of the D-T pair over the A-T pair.

H_Bonding cluster_0 Canonical Pair (2 H-Bonds) cluster_1 High-Affinity Pair (3 H-Bonds) A Adenine (A) T1 Thymine (T) A->T1 N6-H ... O4 A->T1 N1 ... H-N3 D 2,6-Diaminopurine (D) T2 Thymine (T) D->T2 N6-H ... O4 D->T2 N1 ... H-N3 D->T2 N2-H ... O2 (The Boost)

Figure 1: Comparative topology of hydrogen bonding. The yellow bond highlights the third H-bond provided by 2,6-diaminopurine, responsible for the increased thermal stability.

The Guanine Challenge: Solubility & Protection

Unlike Adenine, where the goal is affinity, the challenge with Guanine (G) in PNA synthesis is aggregation . G-rich PNA sequences tend to self-aggregate via Hoogsteen base pairing and stacking interactions on the resin, leading to deletion sequences (failed couplings).

Protecting Group Comparison: Bhoc vs. Mmt

The choice of exocyclic amine protection is vital for synthesis efficiency.

Protecting GroupChemical NameSuitabilityPros/Cons
Bhoc BenzhydryloxycarbonylStandard (Fmoc) Pro: Highly stable to piperidine (deprotection reagent). Prevents side reactions. Con: Does not significantly disrupt G-tetrad formation/aggregation.
Mmt MonomethoxytritylSpecializedPro: Bulky group helps disrupt aggregation. Con: Acid labile; requires careful handling to avoid premature removal during resin washing.

Expert Insight: For G-rich sequences (>50% G), standard monomers often fail. In these cases, researchers should not just swap monomers but alter the synthesis protocol (see Section 3) or use "solubility-enhancing" substitutions like substituting one G with a glycol-modified monomer if available, though this is less common than simply optimizing the coupling chemistry.

Experimental Protocols

Protocol A: Optimized Fmoc-PNA Solid Phase Synthesis

Objective: Synthesize high-purity PNA oligomers containing D and G monomers. Context: PNA synthesis is more difficult than DNA synthesis due to steric hindrance and aggregation.

Reagents:

  • Resin: Rink Amide ChemMatrix (PEG-based resin is superior to Polystyrene for PNA to reduce aggregation).

  • Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Note: HATU is preferred over HBTU for PNA due to faster kinetics.

  • Base: DIPEA (N,N-Diisopropylethylamine) and 2,6-Lutidine.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM (30 min) then DMF (30 min).

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine/DMF (2 x 5 min).

    • Validation: Wash 5x with DMF. Perform Kaiser test (should be blue/positive).

  • Coupling (The Critical Step):

    • Pre-activate Monomer (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in NMP/DMF (1:1) for 2 minutes.

    • Add to resin.

    • Time: 30 minutes for A/T/C; 60 minutes for G and D (due to steric bulk and aggregation risk).

    • Validation: Wash 5x DMF. Perform Kaiser test (should be yellow/negative).

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DMF. Caps unreacted amines to prevent deletion sequences.

Protocol B: UV-Melting Analysis ( Determination)

Objective: Quantify the stability gain of 'D' monomers.

  • Sample Prep: Prepare 1.0 µM PNA and 1.0 µM complementary DNA in buffer (100 mM NaCl, 10 mM Na-Phosphate, pH 7.0).

  • Annealing: Heat to 90°C for 5 min, then cool slowly to room temperature.

  • Measurement:

    • Monitor Absorbance at 260 nm (

      
      ) while heating from 20°C to 90°C at a ramp rate of 0.5°C/min.
      
  • Calculation: The

    
     is the maximum of the first derivative (
    
    
    
    ).

Synthesis Workflow Visualization

This diagram outlines the self-validating cycle for PNA synthesis, highlighting where specific purine interventions occur.

PNA_Synthesis Start Start: Fmoc-Rink Amide Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (Monomer + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (A/T/C: 30m, G/D: 60m) Activate->Coupling Check Kaiser Test Validation Coupling->Check Check->Coupling Test Positive (Fail - Recouple) Cap Capping (Ac2O) Check->Cap Test Negative (Success) Cap->Deprotect Next Cycle Cleave Cleavage (TFA/TIS) Cap->Cleave Sequence Complete

Figure 2: Optimized Fmoc-PNA synthesis cycle. Note the extended coupling time and recoupling loop required for purines (G and D) to ensure high fidelity.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Substituted Purines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C6 "Privileged" Vector

In medicinal chemistry, the purine scaffold is ubiquitous, often termed a "privileged structure" due to its ability to bind diverse biological targets. However, the C6 position (and the attached


, 

, or

atom) acts as the primary discriminator for biological specificity.

This guide provides a technical comparison of 6-substituted purine derivatives, analyzing how modifications at this specific vector shift the pharmacological profile from antimetabolites (6-thiol) to high-affinity GPCR ligands (


-alkyl) and kinase inhibitors (

-benzyl).

Comparative SAR Analysis

The Pharmacophore Shift

The nature of the substituent at position 6 dictates the drug class. We compare three distinct derivatives to illustrate the "Switch" effect of C6 modification.

CompoundC6 SubstituentPrimary TargetMechanism of ActionKey SAR Feature
6-Mercaptopurine (6-MP) Thiol (–SH)HPRT / DNA PolymeraseAntimetabolite / False NucleotideBioisostere of Hypoxanthine; requires metabolic activation.

-Cyclopentyladenosine (CPA)
CyclopentylaminoAdenosine

Receptor
GPCR AgonistBulky hydrophobic group fits

receptor hydrophobic pocket, increasing selectivity over

.
Roscovitine (Seliciclib) BenzylaminoCDK2 / Cyclin EKinase InhibitorThe benzyl ring at C6 occupies the ATP-binding pocket's hydrophobic region.
Quantitative SAR: -Substitution and Receptor Affinity

The following data demonstrates the correlation between steric bulk/lipophilicity at the


 position and binding affinity (

) at the Adenosine

receptor.

Table 1: Effect of


-Substitution on 

Receptor Affinity (Rat Brain Membranes)
Substituent (

)

(nM) [A1]
Selectivity (

/

)
SAR Insight
–H (Adenosine)35.0~1Baseline affinity; non-selective.
–Methyl15.02.5Small alkyls increase affinity slightly.
–Cyclopentyl (CPA)0.6>100Optimal Fit: Cyclic aliphatics maximize hydrophobic interaction.
–Phenyl12.05Planar rings are less optimal than cycloalkyls for

.
–2-Phenylethyl2.540Linker length allows the ring to reach the sub-pocket.

Data synthesized from Jacobson et al. and standard medicinal chemistry datasets.

Mechanistic Visualization

Thiopurine Metabolism: The Activation/Inactivation Balance

For 6-thiopurines (6-MP, 6-TG), the SAR is driven by metabolic susceptibility. The C6-thiol is a substrate for three competing enzymes. Understanding this pathway is critical for interpreting cytotoxicity data.

ThiopurineMetabolism Prodrug 6-Mercaptopurine (Prodrug) TIMP Thio-IMP (Active Intermediate) Prodrug->TIMP Prodrug->TIMP   Inactive1 6-Thiouric Acid (Inactive) Prodrug->Inactive1 Inactive2 6-Methyl-MP (Inactive/Hepatotoxic) Prodrug->Inactive2 TGN 6-Thioguanine Nucleotides (TGNs) TIMP->TGN HPRT HPRT (Activation) XO Xanthine Oxidase (Catabolism) TPMT TPMT (Methylation) IMPDH IMPDH/GMPS

Figure 1: Metabolic bifurcation of 6-MP. Efficacy depends on HPRT activation (Green path) exceeding catabolism by XO or TPMT (Red paths).

Experimental Protocols

Synthesis of -Substituted Purines ( Protocol)

Objective: To synthesize a library of


-alkyladenosines from 6-chloropurine for SAR evaluation.
Principle:  Nucleophilic Aromatic Substitution (

). The C6 chloride is a good leaving group due to the electron-deficient nature of the purine ring (facilitated by N1/N3/N7/N9).

Reagents:

  • Substrate: 6-Chloropurine (CAS: 87-42-3).

  • Nucleophile: Primary or secondary amine (e.g., cyclopentylamine, benzylamine).

  • Base: Triethylamine (

    
    ) or N,N-Diisopropylethylamine (DIPEA).
    
  • Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine (1.0 eq, 5 mmol) in n-Butanol (20 mL).

  • Addition: Add the requisite amine (1.1 eq) and

    
     (1.2 eq) to the suspension.
    
  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
    • Checkpoint: The starting material spot (

      
      ) should disappear; a new, more polar product spot will appear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid, wash with cold water (to remove amine salts) and cold ethanol.

    • If product remains soluble: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the C6-Cl signal (indirectly) and appearance of amine N-H and alkyl protons.
Biological Evaluation: Competitive Binding Assay ( Receptor)

Objective: Determine the


 of synthesized analogs.

Protocol:

  • Membrane Prep: Isolate membranes from rat cerebral cortex (rich in

    
    ).
    
  • Incubation: Incubate membrane suspension (50

    
    g protein) with:
    
    • Radioligand: [

      
      H]-CCPA (0.2 nM, high affinity 
      
      
      
      agonist).
    • Test Compound: Varying concentrations (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equilibrium: Incubate at

    
    C for 90 minutes.
    
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

SAR Decision Logic

The following diagram illustrates the decision-making process when modifying the C6 position for specific therapeutic outcomes.

SAR_Logic Start Purine Scaffold Modification (Target Selection) Atom_S C6-Thiol (-SH) Start->Atom_S Atom_N C6-Amino (-NH-R) Start->Atom_N Atom_O C6-Oxo (=O) Start->Atom_O Res_S Antimetabolite (Leukemia Treatment) Ex: 6-MP, 6-TG Atom_S->Res_S Sub_H R = H (Adenosine) Atom_N->Sub_H Sub_Cyclo R = Cycloalkyl (N6-CPA) Atom_N->Sub_Cyclo Sub_Benzyl R = Benzyl/Aryl (Roscovitine) Atom_N->Sub_Benzyl Res_O Inert/Prodrug (Hypoxanthine) Atom_O->Res_O Target_Base Pan-Agonist (Rapid Metabolism) Sub_H->Target_Base Target_A1 A1 Receptor Selective (CNS Depressant) Sub_Cyclo->Target_A1 Target_CDK CDK Inhibitor (Anticancer) Sub_Benzyl->Target_CDK

Figure 2: SAR Decision Tree for 6-Substituted Purines. Selecting the heteroatom and R-group defines the therapeutic class.

References

  • Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41-47. [Link]

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of N6-substituted adenosine derivatives at A1 and A2 adenosine receptors. Journal of Medicinal Chemistry, 35(3), 407-422. [Link]

  • Legraverend, M., et al. (2000). Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry, 8(8), 2007-2012. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Comparative Pharmacodynamics: Adenine, Adenosine, and Synthetic Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery & Development Professionals

Executive Summary

This guide provides a technical comparison of the pharmacological profiles of Adenine (the nucleobase), Adenosine (the endogenous nucleoside), and their synthetic derivatives. While Adenine serves primarily as a metabolic precursor, its nucleoside and nucleotide derivatives act as potent signaling molecules and antimetabolites. This analysis focuses on two critical drug development verticals: Purinergic Receptor Modulation (GPCR targeting) and Viral Polymerase Inhibition (Antimetabolites).

Part 1: The Adenine Scaffold & Pharmacological Diversity

The pharmacological utility of the adenine scaffold is dictated by modifications at the N9-position (sugar attachment), the N6-position (receptor selectivity), and the C2-position (stability/affinity).

Structural-Activity Relationship (SAR) Landscape
  • Adenine (Base): Physiologically inert at cell surface receptors. Functions intracellularly as a precursor for AMP/ATP and S-adenosylmethionine (SAM).

  • Adenosine (Nucleoside): The endogenous ligand for P1 purinergic receptors (

    
    ).
    
    • Limitation: Extremely short half-life (

      
      ) due to rapid deamination by Adenosine Deaminase (ADA) and cellular uptake via ENT1/2.
      
  • Synthetic Derivatives:

    • N6-modifications (e.g., CPA): Steric bulk here often enhances

      
       receptor selectivity and prevents ADA degradation.
      
    • C2-modifications (e.g., CGS-21680): Enhances

      
       selectivity.
      
    • Sugar/Phosphonate modifications (e.g., Tenofovir): Confers resistance to cleavage and acts as obligate chain terminators in viral replication.

Part 2: Purinergic Signaling – Native vs. Stable Analogs

This section compares the pharmacodynamics of endogenous Adenosine against stable synthetic agonists designed for receptor sub-type selectivity.

Comparative Data: Receptor Affinity and Stability

The following table contrasts the native ligand with specific tools used in pharmacological characterization.

CompoundPrimary TargetSelectivity ProfileMetabolic Stability (ADA)

(nM) Target
Adenosine Non-selective

Very Low (Rapid Hydrolysis)~70 (

)
CPA

Receptor

-fold vs

High (Resistant)0.6 (

)
CGS-21680

Receptor

-fold vs

High (Resistant)15 (

)
NECA Non-selectivePotent Pan-agonistModerate6.0 (

)
Mechanism of Action: GPCR Signaling Cascades

Adenosine derivatives exert effects via G-protein coupling.


 and 

inhibit adenylyl cyclase (

), while

and

stimulate it (

).

AdenosineSignaling Ligand Adenosine / Agonist A1 A1 Receptor (Gi-Coupled) Ligand->A1 Binding A2A A2A Receptor (Gs-Coupled) Ligand->A2A Binding AC Adenylyl Cyclase A1->AC Inhibition (-) A2A->AC Stimulation (+) cAMP cAMP Levels AC->cAMP Modulation Effect_A1 Decreased HR Neuroprotection cAMP->Effect_A1 Decrease Effect_A2A Vasodilation Anti-inflammatory cAMP->Effect_A2A Increase

Figure 1: Divergent signaling pathways of Adenosine Receptors.


 activation suppresses cAMP, while 

elevates it.

Part 3: Antiviral Potency – Nucleoside vs. Nucleotide Analogs

In infectious disease, adenine derivatives function as "false substrates" for viral polymerases.

The "Kinase Bypass" Advantage
  • Vidarabine (Ara-A): An adenine nucleoside analogue. It requires three intracellular phosphorylation steps to become active (Ara-ATP). The first step is often rate-limiting and dependent on host cell kinases.

  • Tenofovir: An acyclic nucleoside phosphonate . It mimics AMP (adenosine monophosphate). It skips the first phosphorylation step ("kinase bypass"), ensuring higher intracellular concentrations of the active diphosphate metabolite in infected cells.

TenofovirActivation Tenofovir Tenofovir (Prodrug) (Adenosine Monophosphate Analog) CellEntry Cellular Uptake Tenofovir->CellEntry Step2 Phosphorylation by Host Kinases (AMP -> ADP) CellEntry->Step2 Direct Substrate Step1 First Phosphorylation (SKIPPED due to Phosphonate) Step3 Phosphorylation by Host Kinases (ADP -> ATP) Step2->Step3 Active Tenofovir Diphosphate (Active Chain Terminator) Step3->Active ViralDNA Viral DNA Polymerase (Integration & Termination) Active->ViralDNA Competes with dATP

Figure 2: Metabolic activation of Tenofovir. Note the "Kinase Bypass" of the first phosphorylation step.

Part 4: Experimental Protocols

To validate the comparative effects described above, the following self-validating protocols are recommended.

Protocol A: cAMP Accumulation Assay (Functional Efficacy)

Purpose: To determine whether an adenine derivative acts as an agonist or antagonist at


 or 

coupled receptors.

Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human

    
     receptors (for 
    
    
    
    ) or
    
    
    receptors (for
    
    
    ) at 2,000 cells/well in 384-well plates.
  • Pre-Incubation: Incubate with phosphodiesterase inhibitor (RO-20-1724, 0.2 mM) for 15 mins to prevent cAMP degradation.

    • Validation Check: Include a Forskolin-only control (MAX signal) and Buffer-only control (BASAL signal).

  • Treatment:

    • Agonist Mode: Add serial dilutions of Test Compound (e.g., CGS-21680).

    • Antagonist Mode: Add

      
       concentration of reference agonist (NECA) + serial dilutions of Test Compound.
      
  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF). Lyse cells with detection buffer containing Eu-cryptate labeled cAMP antibody and d2-labeled cAMP.

  • Analysis: Plot FRET ratio vs. log[Compound]. Calculate

    
     or 
    
    
    
    .
Protocol B: Radioligand Binding Assay (Affinity)

Purpose: To measure the binding affinity (


) of derivatives, independent of downstream signaling.

Methodology:

  • Membrane Prep: Harvest HEK293 membranes overexpressing the target receptor.

  • Competition Binding:

    • Tracer: Use a fixed concentration of radioligand (e.g.,

      
      -DPCPX for 
      
      
      
      ) at
      
      
      .
    • Competitor: Add increasing concentrations of the non-radioactive adenine derivative.

    • Non-Specific Binding (NSB): Define using excess (10

      
      M) unlabeled NECA.
      
  • Incubation: 90 mins at 25°C (equilibrium).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    

AssayWorkflow Prep Membrane/Cell Prep Treat Compound Treatment (+/- Tracer) Prep->Treat Equil Equilibrium Incubation Treat->Equil Detect Detection (FRET or Scintillation) Equil->Detect Analysis Data Analysis (Sigmoidal Curve Fit) Detect->Analysis

Figure 3: Generalized workflow for pharmacological characterization assays.

References

  • Fredholm, B. B., et al. "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews 63.1 (2011): 1-34.

  • Jacobson, K. A., & Gao, Z. G. "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery 5.3 (2006): 247-264.

  • De Clercq, E. "Tenofovir: a milestone in the history of antiviral drug development." Antiviral Research 85.1 (2010): 19-24.

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology 22.23 (1973): 3099-3108.

Safety Operating Guide

Personal protective equipment for handling (6-Amino-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Protocol Research

I'm starting with a comprehensive Google search to gather crucial safety and handling data for (6-Amino-9H-purin-9-yl)acetic acid (adenine-9-acetic acid). My focus is on hazard classifications, reactivity, and specific handling guidelines from reliable sources like safety data sheets (SDS). This foundational research will guide subsequent steps in the process.

Analyzing PPE Requirements

I've moved on to analyzing search results to determine the specific personal protective equipment (PPE) necessary for various lab procedures involving adenine-9-acetic acid. I'm also looking for occupational exposure limits and toxicology data to understand the associated risks.

Outlining Guide Structure

I'm now outlining the structure of the guide. It will begin with an introduction to adenine-9-acetic acid and its hazards. Then, it will include step-by-step procedures for selecting, using, and removing PPE. I plan to incorporate a table summarizing recommended PPE for different tasks, and write the main body explaining PPE rationales with citations. A diagram will visually represent PPE selection.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Amino-9H-purin-9-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(6-Amino-9H-purin-9-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.